Allantoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(carbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLJNSWZCHRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059187 | |
| Record name | Bis((aminocarbonyl)amino)acetic acid | |
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Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Allantoic acid | |
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| Record name | Allantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
99-16-1 | |
| Record name | Allantoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allantoic acid | |
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| Record name | Acetic acid, 2,2-bis[(aminocarbonyl)amino]- | |
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| Record name | Bis((aminocarbonyl)amino)acetic acid | |
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| Record name | Diureidoacetic acid | |
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| Record name | ALLANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Allantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
180 - 181 °C | |
| Record name | Allantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Role of Allantoic Acid in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allantoic acid is a critical intermediate in the catabolism of purines, playing a central role in the nitrogen economy of many organisms, from bacteria to plants. This technical guide provides an in-depth exploration of the enzymatic pathways governing the formation and degradation of this compound. It details the key enzymes involved—allantoinase, allantoicase, and allantoate amidohydrolase—and presents their kinetic properties and concentrations of relevant metabolites. Furthermore, this guide outlines detailed experimental protocols for the assay of these enzymes and the quantification of this compound. Finally, it elucidates the emerging role of the purine degradation pathway, particularly the accumulation of allantoin and this compound, in mediating plant responses to abiotic stress through interactions with abscisic acid and jasmonic acid signaling pathways.
Introduction
Purine metabolism is a fundamental biochemical process involving the synthesis and degradation of purine nucleotides. While the synthesis pathways are crucial for the production of DNA, RNA, and energy carriers, the catabolic pathways are essential for the removal of excess purines and the recycling of nitrogen. This compound emerges as a key metabolite in the purine degradation pathway in most organisms, except for primates, birds, and some reptiles which excrete uric acid directly. In many plants, particularly ureide-type legumes, this compound and its precursor, allantoin, are the primary forms of nitrogen transported from the nitrogen-fixing root nodules to the rest of the plant.[1] This guide delves into the intricate role of this compound in this vital metabolic process.
The Purine Catabolism Pathway and the Central Role of this compound
The degradation of purine nucleotides converges on the formation of xanthine, which is then oxidized to uric acid. In most organisms, uric acid is further catabolized in the peroxisome to allantoin by the enzyme urate oxidase. Allantoin is then hydrolyzed to this compound by the enzyme allantoinase . The breakdown of this compound can then proceed via two distinct pathways, depending on the organism and its enzymatic repertoire.
-
The Allantoate Amidohydrolase Pathway: This pathway, prevalent in plants, involves the enzyme allantoate amidohydrolase (AAH), which hydrolyzes this compound to ureidoglycine, ammonia, and carbon dioxide. This direct release of ammonia makes it a readily available nitrogen source for the plant.
-
The Allantoicase Pathway: In this pathway, found in some invertebrates and microorganisms, the enzyme allantoicase (also known as allantoate amidinohydrolase) cleaves this compound into urea and ureidoglycolate. The urea can then be further hydrolyzed by urease to ammonia and carbon dioxide.
The choice between these two pathways has significant implications for the organism's nitrogen metabolism.
Enzymatic Reactions
The key enzymatic reactions involving this compound are as follows:
-
Allantoinase (EC 3.5.2.5): Allantoin + H₂O → this compound
-
Allantoate Amidohydrolase (EC 3.5.3.9): this compound + H₂O → (S)-Ureidoglycolate + 2 NH₃ + CO₂
-
Allantoicase (EC 3.5.3.4): this compound + H₂O → (S)-Ureidoglycolate + Urea
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the key enzymes involved in this compound metabolism. It is important to note that comprehensive kinetic data, particularly Vmax and kcat values, are not available for all enzymes from a wide range of organisms.
| Enzyme | Organism | Km | Vmax | kcat | Reference(s) |
| Allantoinase | Bacillus licheniformis | 17.7 ± 2.7 mM | - | 24.4 ± 1.5 s⁻¹ | [2][3] |
| Allantoinase | Escherichia coli | >15 mM | - | - | [4] |
| Allantoate Amidohydrolase | Arabidopsis thaliana | 30.1 ± 7.9 µM | - | - | [5] |
| Allantoate Amidohydrolase | Glycine max (Soybean) | 80.9 ± 12.3 µM | - | - | [5] |
| Allantoate Amidohydrolase | Phaseolus vulgaris (French Bean) | 0.46 mM | - | - | [6] |
| Allantoicase | Bacterial Orthologs | - | 218 ± 20 U/mg | - | [2] |
Metabolite Concentrations
The concentrations of this compound and its precursor, allantoin, can vary significantly depending on the organism, tissue type, developmental stage, and environmental conditions. The following table provides some reported concentrations in soybean, a well-studied ureide-transporting legume.
| Metabolite | Plant/Tissue | Concentration | Reference(s) |
| This compound | Soybean (Glycine max) Xylem Sap | ~2-fold higher than allantoin | [7] |
| Allantoin | Soybean (Glycine max) Xylem Sap | - | [7] |
| This compound | Phaseolus vulgaris Xylem Sap (N₂-fixing) | Major ureide component | [8] |
| Allantoin | Phaseolus vulgaris Xylem Sap (N₂-fixing) | Minor ureide component | [8] |
| Allantoin | Arabidopsis thaliana Roots | 18.2 nmol/mg dry weight | [9] |
| Allantoin | Arabidopsis thaliana Shoots | 6.3 nmol/mg dry weight | [9] |
Experimental Protocols
Assay for Allantoinase Activity
This protocol is based on the colorimetric determination of this compound produced from the enzymatic hydrolysis of allantoin. The this compound is then hydrolyzed to glyoxylate, which reacts with phenylhydrazine to form a colored product.
Materials:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM Allantoin solution in Tris-HCl buffer
-
0.1 M Phenylhydrazine hydrochloride solution
-
Concentrated HCl
-
5% (w/v) Potassium ferricyanide solution
-
Enzyme extract
Procedure:
-
Prepare the reaction mixture containing 1.8 ml of 100 mM Tris-HCl buffer (pH 7.5) and 0.2 ml of enzyme extract.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 1.0 ml of 10 mM allantoin solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1.0 ml of 0.1 M phenylhydrazine hydrochloride solution.
-
Add 0.5 ml of concentrated HCl and incubate at room temperature for 10 minutes.
-
Add 0.5 ml of 5% potassium ferricyanide solution.
-
Measure the absorbance at 520 nm against a blank prepared by adding the enzyme extract after the stopping reagent.
-
A standard curve should be prepared using known concentrations of this compound.
Assay for Allantoate Amidohydrolase Activity
This assay measures the production of ammonia from the hydrolysis of allantoate.
Materials:
-
100 mM HEPES-KOH buffer, pH 7.5
-
10 mM Allantoate solution
-
Nessler's reagent
-
Enzyme extract
Procedure:
-
Prepare the reaction mixture containing 0.8 ml of 100 mM HEPES-KOH buffer (pH 7.5), 0.1 ml of enzyme extract, and water to a final volume of 0.9 ml.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 0.1 ml of 10 mM allantoate solution.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by adding 0.1 ml of 1 M HCl.
-
Centrifuge to remove any precipitate.
-
To 0.5 ml of the supernatant, add 4.0 ml of water and 0.5 ml of Nessler's reagent.
-
After 10 minutes, measure the absorbance at 425 nm.
-
A standard curve should be prepared using ammonium chloride.
Determination of this compound Concentration in Plant Tissues
This method is based on the differential hydrolysis of allantoin and this compound to glyoxylate, which is then quantified colorimetrically.[9]
Materials:
-
0.2 M Phosphate buffer, pH 7.5
-
0.5 N NaOH
-
0.6 N HCl
-
0.1% (w/v) Phenylhydrazine hydrochloride
-
Saturated solution of potassium ferricyanide
-
Plant tissue sample
Procedure:
-
Homogenize the plant tissue in 0.2 M phosphate buffer (pH 7.5).
-
Centrifuge the homogenate and collect the supernatant.
-
For this compound determination, mix an aliquot of the supernatant with 0.5 N NaOH and heat at 100°C for a set time to hydrolyze this compound to glyoxylate.
-
For total ureide (allantoin + this compound) determination, treat a separate aliquot with 0.5 N NaOH followed by 0.6 N HCl and heating to hydrolyze both compounds to glyoxylate.
-
To the hydrolyzed samples, add phenylhydrazine hydrochloride and potassium ferricyanide to develop a colored product.
-
Measure the absorbance at 520 nm.
-
The concentration of this compound is determined by subtracting the absorbance of the sample without acid hydrolysis from the sample with both alkaline and acid hydrolysis. A standard curve with glyoxylic acid should be used for quantification.[9]
Signaling Pathways and Logical Relationships
Recent research has unveiled a fascinating role for purine catabolites, particularly allantoin, in plant abiotic stress responses. The accumulation of allantoin, and consequently this compound, acts as a signaling molecule that intersects with key phytohormone signaling pathways, namely those of abscisic acid (ABA) and jasmonic acid (JA).[1][10][11][12][13][14][15]
Allantoin-Mediated Stress Signaling
An increase in allantoin levels, often triggered by abiotic stresses like drought and salinity, initiates a signaling cascade that enhances stress tolerance.[16] This is achieved through the activation of ABA biosynthesis and signaling.[10] The elevated ABA levels then crosstalk with the JA signaling pathway, leading to the expression of a suite of stress-responsive genes.[14]
Caption: Allantoin accumulation under abiotic stress activates ABA and JA signaling pathways, leading to enhanced stress tolerance.
Experimental Workflow for Investigating Allantoin's Role in Stress Response
The following workflow outlines a typical experimental approach to investigate the role of allantoin and this compound in plant stress responses.
Caption: A typical experimental workflow to study the role of allantoin in plant stress responses.
Conclusion
This compound stands as a pivotal intermediate in purine catabolism, with its metabolic fate having profound implications for nitrogen recycling and transport. The enzymes governing its synthesis and degradation present potential targets for agricultural and pharmaceutical research. Furthermore, the emerging role of the allantoin/allantoic acid pathway in mediating stress responses in plants opens new avenues for developing crops with enhanced resilience to environmental challenges. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to further unravel the complexities of purine metabolism and its broader physiological significance.
References
- 1. Allantoin: Emerging Role in Plant Abiotic Stress Tolerance | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. E. coli allantoinase is activated by the downstream metabolic enzyme, glycerate kinase, and stabilizes the putative allantoin transporter by direct binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and functional characterization of allantoate amidohydrolase from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoanalytical Procedure for the Determination of Allantoin and this compound in Soybean Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allantoin: Emerging Role in Plant Abiotic Stress Tolerance - ProQuest [proquest.com]
- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Allantoic Acid Pathway in Nitrogen-Fixing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In tropical and subtropical legumes that form determinate root nodules, the assimilation of recently fixed atmospheric nitrogen into a transportable form is a complex and highly regulated metabolic process. The allantoic acid pathway, also known as the ureide pathway, represents the primary route for converting ammonia, the initial product of nitrogen fixation, into the nitrogen-rich compounds allantoin and this compound. These ureides serve as the principal molecules for nitrogen transport from the nodules to the aerial parts of the plant, where the nitrogen is then utilized for growth and development. This technical guide provides an in-depth exploration of the core biochemical reactions, enzymatic players, subcellular compartmentalization, and regulatory mechanisms governing the this compound pathway. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics are presented to facilitate further research in this critical area of plant nitrogen metabolism.
Introduction
The symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia is a cornerstone of sustainable agriculture, providing a natural source of nitrogen for plant growth. In many economically important legumes, such as soybean (Glycine max) and cowpea (Vigna unguiculata), the fixed nitrogen is not directly assimilated into amino acids in the nodules but is first channeled through the energetically efficient this compound pathway.[1][2][3] Ureides, namely allantoin and this compound, possess a high nitrogen-to-carbon ratio, making them an economical choice for nitrogen transport.[4] The biosynthesis of these molecules is a testament to a sophisticated subcellular and intercellular division of labor within the root nodule, involving both infected and uninfected cells.[1][5] Understanding the intricacies of this pathway is paramount for efforts aimed at enhancing nitrogen fixation efficiency in crops and for identifying potential targets for agrochemical or genetic intervention.
The Core Biochemical Pathway
The synthesis of this compound from fixed ammonia is a multi-step process that begins with the de novo synthesis of purine nucleotides. The newly synthesized inosine monophosphate (IMP) is then oxidized to uric acid, which is subsequently converted to allantoin and finally to this compound.
The key enzymatic steps in the conversion of xanthine to this compound are:
-
Xanthine Dehydrogenase (XDH): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid.[6][7] In legume nodules, XDH is an NAD+-dependent enzyme.[6]
-
Uricase (Urate Oxidase): Uricase catalyzes the oxidative cleavage of uric acid to 5-hydroxyisourate, which is unstable and non-enzymatically converted to allantoin.[3][8]
-
Allantoinase: This enzyme hydrolyzes allantoin to form allantoate (this compound).[2][9]
-
Allantoate Amidohydrolase: This enzyme further degrades allantoate into ureidoglycolate, CO2, and two molecules of ammonia.[10][11]
Subcellular and Intercellular Localization
The this compound pathway is characterized by a remarkable spatial organization within the root nodule, spanning different subcellular compartments in both infected and uninfected cells.
-
De novo purine synthesis occurs in the plastids of infected cells.[1][5]
-
Xanthine Dehydrogenase (XDH) is a soluble enzyme found in the cytoplasm of both infected and uninfected cells, with a higher concentration in uninfected cells.[12][13][14][15]
-
Uricase is localized in the peroxisomes of uninfected cells.[8][9][16]
-
Allantoinase is associated with the endoplasmic reticulum (ER) in uninfected cells.[4][9][16]
-
Allantoate Amidohydrolase has also been localized to the endoplasmic reticulum.[10]
This intricate compartmentalization necessitates the transport of intermediates, such as xanthine or its precursors, from infected to uninfected cells, and the subsequent export of allantoin and this compound into the xylem for transport to the shoot.[1][14]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic properties of the principal enzymes involved in the this compound pathway, providing a basis for comparative analysis and modeling of metabolic flux.
Table 1: Kinetic Properties of Xanthine Dehydrogenase (XDH) from Soybean Nodules [1]
| Substrate | Km (µM) | Vmax (relative) | Optimal pH |
| Xanthine | 5.0 ± 0.6 | 1 | 7.6 ± 0.1 |
| Hypoxanthine | 52 ± 3 | 2 | 7.6 ± 0.1 |
| NAD+ (with Xanthine) | 12.5 ± 2.5 | - | - |
| NAD+ (with Hypoxanthine) | 20 ± 2.5 | - | - |
Table 2: Kinetic Properties of Uricase from Soybean and Cowpea Nodules [3]
| Plant Species | Substrate | Km (µM) | Inhibitor | Ki (µM) | Optimal pH |
| Soybean | Uric Acid | 10 | Xanthine | 10 | 9.5 |
| Soybean | Oxygen | 31 | - | - | - |
| Cowpea | Uric Acid | - | Amino Acids, NH4+, Adenine, Allopurinol | Significant Inhibition | - |
Table 3: Kinetic Properties of Allantoinase
| Plant Species | Km for Allantoin (mM) | Optimal pH | Reference |
| Arabidopsis thaliana (seedlings) | ~1.0 (activity in µmol min-1 mg-1 protein) | 7.5 | [2] |
| Robinia pseudoacacia (seedlings) | ~5.0 (activity in µmol min-1 mg-1 protein) | 7.5 | [2] |
Table 4: Kinetic Properties of Allantoate Amidohydrolase (AAH) [10][11]
| Plant Species | Km for Allantoate (µM) | Specific Activity (units mg-1) |
| Arabidopsis thaliana (AtAAH) | 30.1 ± 7.9 | 30.7 |
| Glycine max (GmAAH) | 80.9 ± 12.3 | 58.1 |
| Phaseolus vulgaris (PvAAH) | 460 | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Enzyme Assays
This protocol is adapted from a non-radioactive colorimetric assay kit.[17][18][19][20]
Principle: XDH catalyzes the oxidation of xanthine to uric acid with the concomitant reduction of NAD+ to NADH. The production of NADH is coupled to the reduction of a tetrazolium salt (INT) to a formazan dye, which can be measured spectrophotometrically at 492 nm.
Reagents:
-
Tissue Lysis Buffer
-
XDH Reaction Buffer (containing xanthine and NAD+)
-
INT solution
-
NADH (for standard curve)
Procedure:
-
Homogenize nodule tissue in ice-cold Tissue Lysis Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction).
-
Determine protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add an appropriate volume of the supernatant.
-
Add the XDH Reaction Buffer and INT solution to initiate the reaction.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 492 nm.
-
Calculate XDH activity based on a NADH standard curve.
This protocol is based on the spectrophotometric measurement of uric acid consumption.[6][21][22]
Principle: Uricase catalyzes the oxidation of uric acid to allantoin. The decrease in absorbance at 290 nm due to the consumption of uric acid is monitored.
Reagents:
-
0.1 M Sodium borate buffer, pH 8.5
-
Uric acid solution (prepared in borate buffer)
-
Enzyme extract
Procedure:
-
Prepare a reaction mixture containing sodium borate buffer and uric acid solution in a quartz cuvette.
-
Equilibrate the mixture to 25°C in a spectrophotometer.
-
Initiate the reaction by adding the enzyme extract.
-
Record the decrease in absorbance at 290 nm for 5-10 minutes.
-
Calculate the rate of uric acid consumption using the molar extinction coefficient of uric acid (12.6 mM-1 cm-1).
This protocol is a colorimetric assay based on the determination of the product, allantoate, after its conversion to glyoxylate.[2][9][12]
Principle: Allantoinase hydrolyzes allantoin to allantoate. Allantoate is then hydrolyzed under acidic conditions to glyoxylate and urea. Glyoxylate reacts with phenylhydrazine to form a phenylhydrazone, which is then oxidized by potassium ferricyanide to produce a red-colored compound measured at 520-540 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.0
-
33 mM Allantoin solution
-
0.2 N HCl
-
69 mM Phenylhydrazine HCl solution
-
152 mM Potassium ferricyanide solution
-
Concentrated HCl
-
Glyoxylic acid (for standard curve)
Procedure:
-
Incubate the enzyme extract with the allantoin solution in Tris-HCl buffer at 25°C.
-
At specific time intervals, stop the reaction by adding 0.2 N HCl.
-
Heat the samples in a boiling water bath for 4 minutes to hydrolyze allantoate to glyoxylate.
-
Cool the samples and add phenylhydrazine HCl solution, followed by concentrated HCl.
-
Add potassium ferricyanide solution and incubate at 37°C for 30 minutes.
-
Measure the absorbance at 520-540 nm.
-
Quantify the amount of glyoxylate produced using a standard curve.
Quantification of Ureides in Xylem Sap
This protocol describes a colorimetric method for the determination of total ureides (allantoin and this compound).[23][24][25][26]
Principle: Ureides are hydrolyzed to glyoxylate, which is then reacted with phenylhydrazine and potassium ferricyanide to produce a colored compound, as described in the allantoinase assay.
Reagents:
-
Phosphate buffer (e.g., 0.2 M, pH 7.0)
-
0.5 N NaOH
-
0.65 N HCl
-
0.33% Phenylhydrazine HCl solution
-
10 N HCl
-
Potassium ferricyanide solution
-
Glyoxylic acid (for standard curve)
Procedure:
-
Collect xylem sap from the plant.
-
Dilute the xylem sap with phosphate buffer.
-
Add 0.5 N NaOH and heat in a boiling water bath for 7 minutes to hydrolyze allantoin to allantoate.
-
Cool and add 0.65 N HCl to hydrolyze allantoate to glyoxylate.
-
Add phenylhydrazine HCl solution and 10 N HCl.
-
Add potassium ferricyanide solution and allow the color to develop.
-
Measure the absorbance at 520 nm.
-
Determine the ureide concentration from a glyoxylate standard curve.
Regulatory Mechanisms
The this compound pathway is tightly regulated to match the rate of nitrogen fixation and the plant's demand for nitrogen. Regulation occurs at both the gene expression and post-transcriptional levels.
Transcriptional Regulation
The expression of genes encoding enzymes of the ureide pathway is generally upregulated in nitrogen-fixing nodules.[7][27] For instance, in soybean, there are two distinct uricase II genes, with one being specifically expressed in nodules.[28] The expression of allantoinase genes is also induced by nitrogen limitation and the presence of allantoin as a sole nitrogen source.[18][20][26][29] While the cis-acting elements in the promoter regions of these genes are being identified, the specific transcription factors that bind to these elements to control gene expression are still largely unknown and represent an active area of research.
Feedback Inhibition
There is evidence for feedback inhibition of nitrogen fixation by the accumulation of ureides in the shoot.[27] High concentrations of ureides in the xylem sap can signal a reduction in nitrogenase activity in the nodules, thus preventing an over-accumulation of fixed nitrogen.
Mandatory Visualizations
This compound Pathway in a Legume Nodule
Caption: Overview of the this compound pathway in a legume root nodule.
Experimental Workflow for Ureide Pathway Analysis
Caption: General experimental workflow for studying the this compound pathway.
Conclusion and Future Perspectives
The this compound pathway is a highly efficient and elegantly compartmentalized process for the assimilation and transport of fixed nitrogen in many leguminous plants. This guide has provided a comprehensive overview of the core biochemistry, enzyme kinetics, and experimental methodologies essential for studying this pathway. While significant progress has been made in elucidating the individual steps, future research should focus on unraveling the intricate regulatory networks that govern the expression of ureide biosynthesis genes. The identification of key transcription factors and signaling molecules will not only enhance our fundamental understanding of plant nitrogen metabolism but also open new avenues for the genetic improvement of nitrogen fixation in crops. Furthermore, a deeper understanding of the transport mechanisms for ureide precursors and products will be crucial for a complete picture of this vital metabolic route. The application of systems biology approaches, integrating transcriptomic, proteomic, and metabolomic data, will undoubtedly be instrumental in achieving these goals.
References
- 1. Early signaling, synthesis, transport and metabolism of ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Chromatin Immunoprecipitation [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. Chromatin Immunoprecipitation (ChIP Assay)/ChIP for Plants Protocols [protocol-online.org]
- 6. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 7. Ureide biosynthesis in legume nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Uric acid degrading enzymes, urate oxidase and allantoinase, are associated with different subcellular organelles in frog liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization of Enzymes of Ureide Biosynthesis in Peroxisomes and Microsomes of Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation (ChIP) to Study the Transcriptional Regulatory Network that Controls Iron Homeostasis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plant Chromatin Immunoprecipitation [protocols.io]
- 14. Research Portal [rex.libraries.wsu.edu]
- 15. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 16. devtoolsdaily.com [devtoolsdaily.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. mdpi.com [mdpi.com]
- 26. Four allantoinase genes are expressed in nitrogen-fixing soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. article.imrpress.com [article.imrpress.com]
- 28. Two distinct uricase II (nodulin 35) genes are differentially expressed in soybean plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Allantoic Acid in Legume Nitrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropical legumes, such as soybean (Glycine max), have evolved a sophisticated strategy for the transport and storage of nitrogen fixed in their root nodules. This process culminates in the synthesis of the ureides, allantoin and allantoic acid, which serve as the primary long-distance carriers of newly fixed nitrogen. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and physiological significance of this compound in these vital agricultural crops. It consolidates quantitative data, details key experimental protocols, and visualizes the intricate biochemical pathways, offering a comprehensive resource for researchers in plant biology, agronomy, and drug development who may leverage these pathways for crop improvement or as novel enzymatic targets.
Discovery and Significance
The journey to understanding the importance of this compound in legumes began with the observation of high concentrations of ureides in the xylem sap of tropical legumes. Early work by Ishizuka first highlighted the unusual accumulation of these nitrogen-rich compounds in root nodule extracts. Subsequent research firmly established that in ureide-producing legumes like soybean, allantoin and this compound, rather than asparagine, are the principal forms of nitrogen transported from the nodules to the shoots. This efficient nitrogen transport system is crucial for plant growth and development, particularly during the reproductive stages. In the xylem sap of soybean during the reproductive phase, ureides can constitute 60-75% of the total soluble nitrogen. The concentration of ureides in various plant tissues serves as a reliable indicator of nitrogen fixation activity.
The Biosynthesis of this compound: A Two-Cellular Process
The synthesis of this compound is a complex metabolic pathway that is spatially segregated between two distinct cell types within the root nodule: the infected cells and the uninfected cells. This division of labor ensures the efficient conversion of fixed ammonia into a stable transport form.
De Novo Purine Biosynthesis in Infected Cells
The pathway commences in the plastids and mitochondria of infected root nodule cells, which house the symbiotic, nitrogen-fixing bacteroids. The ammonia (NH₃), produced by the bacteroids through the reduction of atmospheric nitrogen (N₂), is assimilated into purine nucleotides via the de novo purine biosynthesis pathway.
The Biological Significance of Allantoic Acid in Plant Stress Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stresses. Among the arsenal of protective molecules, ureides, particularly allantoic acid and its precursor allantoin, have emerged as critical players in the plant stress response. Derived from purine catabolism, these nitrogen-rich compounds were initially recognized for their role in nitrogen transport and storage, especially in legumes. However, a growing body of evidence highlights their multifaceted roles in mitigating the detrimental effects of abiotic stresses such as drought, salinity, and oxidative stress. This technical guide delves into the biological significance of this compound in plant stress response, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction: The Emerging Role of Ureides in Stress Physiology
Ureides, including allantoin and this compound, are heterocyclic nitrogen compounds synthesized via the oxidative degradation of purines.[1] In many leguminous plants, they represent the primary form of nitrogen transported from the nodules to the aerial parts, accounting for up to 90% of the total nitrogenous compounds.[1][2] In non-leguminous plants, their contribution is less, at around 15%.[1][2] Beyond this fundamental role in nitrogen economy, recent research has illuminated the direct involvement of ureide metabolism in plant adaptation to adverse environmental conditions.[3][4] Accumulation of allantoin and this compound has been observed in various plant species under conditions of drought, high salinity, and increased light intensity, suggesting a conserved stress response mechanism.[3][5] This accumulation is not merely a metabolic byproduct but an active response that confers enhanced stress tolerance.[3]
This compound in Mitigating Oxidative Stress
A primary consequence of most abiotic stresses is the overproduction of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which can cause significant damage to cellular components.[6] Allantoin and, by extension, this compound, play a crucial role in mitigating this oxidative damage.
Studies on Arabidopsis thaliana have shown that mutants with elevated levels of allantoin exhibit increased tolerance to drought and salt stress.[3] This enhanced tolerance is correlated with lower accumulation of H₂O₂ and superoxide in the leaves of these mutants compared to wild-type plants under stress conditions.[3] Exogenous application of allantoin to wild-type seedlings also leads to increased tolerance to NaCl stress, accompanied by a decrease in ROS production.[7] While the direct ROS scavenging potential of allantoin in vivo is still under investigation, its accumulation is clearly linked to a more robust antioxidant defense system.[8]
Quantitative Data on this compound and Oxidative Stress Markers
The following table summarizes the quantitative effects of allantoin/allantoic acid on key oxidative stress markers from various studies.
| Plant Species | Stress Condition | Treatment | Parameter Measured | Fold Change/Percentage Change | Reference |
| Arabidopsis thaliana | Drought | aln mutant (high allantoin) | H₂O₂ accumulation | Lower in mutant vs. WT | [3] |
| Arabidopsis thaliana | Drought | aln mutant (high allantoin) | Superoxide accumulation | Lower in mutant vs. WT | [3] |
| Arabidopsis thaliana | 150 mM NaCl | Exogenous allantoin | Superoxide production | Decreased with allantoin treatment | [7] |
| Arabidopsis thaliana | 150 mM NaCl | Exogenous allantoin | H₂O₂ production | Decreased with allantoin treatment | [7] |
| Brassica campestris | Drought | Exogenous allantoin (0.5 mM, 1.0 mM) | H₂O₂ content | Decreased by ~25-40% | [9] |
| Brassica campestris | Drought | Exogenous allantoin (0.5 mM, 1.0 mM) | Malondialdehyde (MDA) content | Decreased by ~20-35% | [9] |
This compound as a Signaling Molecule in Stress Response Networks
Beyond its protective role against oxidative damage, this compound (via allantoin) acts as a signaling molecule, orchestrating a complex network of downstream stress responses. This signaling primarily involves crosstalk with two key phytohormones: abscisic acid (ABA) and jasmonic acid (JA).
Accumulation of allantoin has been shown to activate the biosynthesis of ABA, a central regulator of abiotic stress responses in plants.[10][11] This, in turn, leads to the upregulation of ABA-responsive genes, such as those from the RD (Response to Desiccation) family, which are crucial for drought tolerance.[12]
Furthermore, allantoin can activate the MYC2-regulated JA signaling pathway, a pathway also involved in responses to both biotic and abiotic stresses.[10][11] This activation, however, appears to be dependent on ABA production, highlighting a hierarchical signaling cascade where allantoin acts upstream of both ABA and JA.[10][11] This intricate interplay allows the plant to fine-tune its response to a wide range of environmental challenges.
Signaling Pathway Diagram
Caption: Allantoin-mediated stress signaling pathway.
Experimental Protocols
Quantification of Allantoin and this compound by RP-HPLC
This protocol is adapted from methods described for the quantification of allantoin in plant tissues.[13][14][15]
1. Sample Preparation:
-
Harvest fresh plant material (leaves, roots, etc.) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
Accurately weigh 100-200 mg of the dried powder.
2. Extraction:
-
Add 5 mL of an acetone:water (7:3, v/v) mixture to the powdered sample.[13][14]
-
Sonicate the mixture for 15-30 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction with the pellet for exhaustive recovery.
-
Pool the supernatants and filter through a 0.45 µm syringe filter.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Alltech Econosil C18).[13][14]
-
Mobile Phase: 20% methanol and 80% water containing 5 mM sodium lauryl sulfate, with the pH adjusted to 2.5 with orthophosphoric acid, and then the final pH of the water phase adjusted to 6.0 with triethylamine.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Prepare a standard curve using pure allantoin and this compound standards. Calculate the concentration in the plant extracts based on the peak areas.
In Vitro ROS Localization (H₂O₂ and O₂⁻)
1. H₂O₂ Detection (DAB Staining):
-
Excise leaves from control and stressed plants.
-
Infiltrate the leaves under vacuum with a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB), pH 3.8.
-
Incubate the leaves in the dark for 8-12 hours.
-
Decolorize the leaves by boiling in ethanol (96%) for 10 minutes to remove chlorophyll.
-
Visualize the brown precipitate, indicative of H₂O₂ presence, under a light microscope.
2. O₂⁻ Detection (NBT Staining):
-
Excise leaves from control and stressed plants.
-
Infiltrate the leaves under vacuum with a 0.5 mg/mL solution of nitro-blue tetrazolium (NBT) in 10 mM potassium phosphate buffer (pH 7.8).
-
Incubate the leaves in the dark for 2-4 hours.
-
Decolorize the leaves by boiling in ethanol (96%).
-
Visualize the dark blue formazan precipitate, indicative of O₂⁻ presence, under a light microscope.
Experimental Workflow Diagram
Caption: General workflow for studying this compound in plant stress.
Conclusion and Future Directions
This compound, and its precursor allantoin, are unequivocally involved in the plant's response to abiotic stress. Their roles extend from being key metabolites in nitrogen recycling to potent molecules in mitigating oxidative stress and orchestrating complex hormonal signaling cascades. The accumulation of these ureides under stress is a clear indicator of their protective function, leading to enhanced tolerance.
For researchers and professionals in drug development, understanding these pathways offers potential avenues for enhancing crop resilience. The development of compounds that can modulate the ureide metabolic pathway or mimic the signaling functions of allantoin could lead to novel strategies for protecting agricultural crops from the increasing challenges of climate change.
Future research should focus on several key areas:
-
Elucidating the direct mechanism of ROS scavenging: While the correlation between allantoin accumulation and reduced ROS is strong, the precise biochemical mechanism remains to be fully elucidated.
-
Identifying upstream regulators: What are the initial signals that trigger the upregulation of purine catabolism and ureide accumulation in response to stress?
-
Translational research: Moving from model organisms like Arabidopsis to key agricultural crops to validate the role of this compound and explore its potential for crop improvement.
By continuing to unravel the complexities of ureide metabolism and signaling, the scientific community can harness this knowledge to develop more robust and productive agricultural systems.
References
- 1. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ureide metabolism under abiotic stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. researchgate.net [researchgate.net]
- 7. Exogenous allantoin increases Arabidopsis seedlings tolerance to NaCl stress and regulates expression of oxidative stress response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exogenous Allantoin Confers Rapeseed (Brassica campestris) Tolerance to Simulated Drought by Improving Antioxidant Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of allantoin in various Zea mays L. hybrids by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
The Role of Allantoic Acid in the Nitrogen Economy of Cowpea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cowpea (Vigna unguiculata (L.) Walp.), a legume of significant agricultural importance, exhibits a ureide-based nitrogen economy when in symbiosis with nitrogen-fixing rhizobia. This technical guide delves into the pivotal role of allantoic acid, a primary ureide, in the assimilation, transport, and utilization of fixed atmospheric nitrogen (N₂) in cowpea. Understanding this intricate process is crucial for enhancing nitrogen use efficiency in this vital crop. Ureides, including allantoin and its derivative this compound, are nitrogen-rich compounds that serve as the principal long-distance transport forms of recently fixed nitrogen from the root nodules to the shoot.[1][2] This system provides an energy-efficient mechanism for nitrogen translocation, contributing to the robust growth of cowpea in nitrogen-limited environments.
Data Presentation: Quantitative Analysis of Nitrogenous Compounds in Cowpea
The composition of nitrogenous solutes in the xylem sap of cowpea provides a direct measure of the plant's reliance on symbiotic nitrogen fixation. The tables below summarize quantitative data on the distribution of ureides and other nitrogenous compounds in various tissues and transport streams of nodulated cowpea plants.
Table 1: Composition of Nitrogenous Solutes in Xylem Sap of Nodulated Cowpea
| Nitrogenous Compound | Molar Concentration Range (mM) | Percentage of Total Xylem-borne N | Reference(s) |
| Allantoin & this compound (Ureides) | 5 - 10 | 60 - 80% | [1][2] |
| Asparagine | 0.5 - 1.5 | 10 - 20% | [1][2] |
| Glutamine | 0.2 - 0.8 | 5 - 10% | [1][2] |
| Other Amino Acids | 0.1 - 0.5 | < 5% | [1][2] |
| Nitrate | Variable (dependent on soil N) | Highly variable | [1] |
Table 2: Distribution of Allantoin and this compound in Cowpea Tissues
| Plant Tissue | Allantoin (% of total ureides) | This compound (% of total ureides) | Predominant Form | Reference(s) |
| Root Nodules | ~70-80% | ~20-30% | Allantoin | [1][2] |
| Xylem Exudate | ~50% | ~50% | Equal proportions | [1][2] |
| Stems and Petioles | ~50% | ~50% | Equal proportions | [1][2] |
| Leaflets | Lower concentrations | Lower concentrations | Metabolized | [1] |
| Pods and Seeds | Lower concentrations | Lower concentrations | Metabolized | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the nitrogen economy in cowpea. This section provides protocols for key experiments cited in the literature.
Determination of Ureide Content in Plant Tissues
This protocol is adapted from methodologies used for quantifying allantoin and this compound in plant extracts.[4][5]
Principle: Ureides (allantoin and this compound) are extracted from plant tissue and hydrolyzed to glyoxylate. The glyoxylate is then reacted with phenylhydrazine to form a colored product (1,5-diphenylformazan), which is quantified spectrophotometrically.
Materials:
-
Plant tissue (e.g., nodules, stems, leaves)
-
Phosphate buffer (0.1 M, pH 7.5)
-
0.2 N HCl
-
Concentrated HCl
-
Phenylhydrazine hydrochloride solution (0.5% w/v in 2 N HCl)
-
Potassium ferricyanide solution (1.6% w/v)
-
Glyoxylate standard solution (1 mM)
-
Spectrophotometer
Procedure:
-
Extraction:
-
Homogenize 0.5 - 1.0 g of fresh plant tissue in 5 mL of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for ureide analysis.
-
-
Hydrolysis:
-
To 0.5 mL of the plant extract, add 0.125 mL of 0.2 N HCl.
-
Heat the mixture in a boiling water bath for 4 minutes to hydrolyze this compound to glyoxylate and urea.
-
Cool the tubes on ice for 30 seconds.
-
-
Colorimetric Reaction:
-
Add 0.25 mL of phenylhydrazine hydrochloride solution and mix well.
-
Add 0.125 mL of potassium ferricyanide solution and mix.
-
Incubate at room temperature for 20 minutes.
-
Add 0.5 mL of concentrated HCl to stabilize the color.
-
-
Quantification:
-
Measure the absorbance of the solution at 520 nm.
-
Prepare a standard curve using known concentrations of glyoxylate.
-
Calculate the ureide concentration in the plant extract based on the standard curve.
-
Allantoinase Activity Assay
This protocol measures the activity of allantoinase, the enzyme that catalyzes the hydrolysis of allantoin to this compound.[6][7]
Principle: The assay measures the rate of this compound formation from allantoin. The this compound produced is then hydrolyzed to glyoxylate, which is quantified colorimetrically as described in the ureide determination protocol.
Materials:
-
Plant tissue extract (prepared as in the ureide protocol)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Allantoin solution (10 mM in Tris-HCl buffer)
-
Reagents for glyoxylate determination (from the ureide protocol)
Procedure:
-
Enzyme Reaction:
-
Pre-warm 0.4 mL of the allantoin solution to 30°C.
-
Initiate the reaction by adding 0.1 mL of the plant tissue extract.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 0.125 mL of 0.2 N HCl.
-
-
Quantification of this compound:
-
Follow the hydrolysis and colorimetric reaction steps (steps 2 and 3) from the "Determination of Ureide Content" protocol to quantify the amount of this compound produced.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of this compound formation per unit time per milligram of protein. Protein concentration in the extract can be determined using a standard method like the Bradford assay.
-
Nitrogenase Activity Assay (Acetylene Reduction Assay)
This assay provides an indirect measure of nitrogen fixation activity by measuring the reduction of acetylene to ethylene by the nitrogenase enzyme complex.
Principle: The nitrogenase enzyme, in addition to reducing N₂ to NH₃, can also reduce acetylene (C₂H₂) to ethylene (C₂H₄). The amount of ethylene produced is proportional to the nitrogenase activity and can be quantified using gas chromatography.
Materials:
-
Intact nodulated roots or detached nodules
-
Airtight incubation vials or syringes
-
Acetylene gas
-
Gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N)
-
Ethylene standard gas
Procedure:
-
Sample Preparation:
-
Carefully excavate the root system of a cowpea plant to obtain intact nodulated roots.
-
Place the nodulated roots in an airtight incubation vial of a known volume.
-
-
Acetylene Incubation:
-
Inject a known volume of acetylene gas into the vial to achieve a final concentration of 10% (v/v).
-
Incubate the vial at a constant temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Gas Sampling and Analysis:
-
After incubation, withdraw a gas sample from the vial using a gas-tight syringe.
-
Inject the gas sample into the gas chromatograph.
-
Measure the peak area corresponding to ethylene.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of ethylene gas into the gas chromatograph.
-
Calculate the amount of ethylene produced in the sample based on the standard curve.
-
Express nitrogenase activity as µmol of ethylene produced per gram of nodule fresh weight per hour.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the nitrogen economy of cowpea.
Caption: Ureide biosynthesis pathway in cowpea root nodules.
Caption: Ureide metabolism in the shoot of cowpea.
Caption: Experimental workflow for ureide analysis in cowpea tissues.
References
- 1. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 2. youtube.com [youtube.com]
- 3. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from Arabidopsis and Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aciar.gov.au [aciar.gov.au]
- 5. Graphviz [graphviz.org]
- 6. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Crossroads of Purine Metabolism: A Technical Guide to the Allantoic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The allantoic acid pathway, a critical route for purine catabolism, represents a fascinating nexus of evolutionary adaptation, nitrogen economy, and stress response. While often viewed as a simple waste disposal mechanism, this pathway's presence, absence, or modification across different domains of life underscores its profound evolutionary significance. In many organisms, from bacteria to plants, it serves as a vital nitrogen recycling system. Conversely, its silencing in humans and higher primates, leading to elevated uric acid levels, has been linked to both pathological conditions like gout and potential evolutionary advantages, including enhanced antioxidant capacity and neuroprotection. In the realm of agriculture, the pathway is central to nitrogen fixation in legumes, with ureides serving as the primary long-distance transport molecules for fixed nitrogen. This technical guide provides an in-depth exploration of the this compound pathway, detailing its biochemical steps, regulatory networks, and the experimental methodologies used to elucidate its function. Furthermore, it delves into the therapeutic landscape, where modulation of this pathway offers promising avenues for drug development.
Introduction: An Evolutionary Divergence in Nitrogen Handling
The this compound pathway is a metabolic sequence that degrades uric acid, the end product of purine nucleotide breakdown in many organisms. The fundamental evolutionary driver of this pathway is the management of nitrogenous waste. Uric acid is poorly soluble in water, and its accumulation can lead to toxic effects. The this compound pathway converts uric acid into progressively more soluble and easily excretable compounds.
The pathway's evolutionary trajectory is marked by a series of gene loss events. While most mammals possess a functional uricase enzyme, which catalyzes the first step in the pathway, this gene has been independently silenced in humans, higher apes, and birds.[1][2] This evolutionary quirk results in humans having significantly higher serum uric acid levels than most other mammals, a condition that predisposes to gout but may have conferred evolutionary benefits.[1]
In contrast, in many plants, particularly nitrogen-fixing legumes, the this compound pathway is not merely for excretion but is a cornerstone of their nitrogen metabolism.[3][4] Ureides, specifically allantoin and this compound, are the primary molecules for transporting nitrogen fixed in the root nodules to the shoots for assimilation into other biomolecules.[4][5] This efficient nitrogen transport system is a key adaptation for thriving in nitrogen-limited environments.
The pathway is also prevalent in various microorganisms, where it allows them to utilize purines as a nitrogen source.[6] This metabolic flexibility is crucial for survival in diverse ecological niches.
The Biochemical Landscape of the this compound Pathway
The this compound pathway is a multi-enzyme cascade that proceeds as follows:
-
Uric Acid to 5-Hydroxyisourate: The pathway begins with the oxidation of uric acid by urate oxidase (uricase) . This reaction is the rate-limiting step and the point of significant evolutionary divergence.
-
5-Hydroxyisourate to Allantoin: 5-Hydroxyisourate is an unstable intermediate that is subsequently converted to allantoin.
-
Allantoin to this compound: Allantoinase hydrolyzes the five-membered ring of allantoin to produce this compound.[7]
-
This compound to Urea and Glyoxylate: Allantoicase (also known as allantoate amidohydrolase) degrades this compound into urea and glyoxylate.
-
Urea to Ammonia and Carbon Dioxide: Finally, urease hydrolyzes urea to produce ammonia and carbon dioxide, which can then be reassimilated into the cell's nitrogen metabolism.
The presence or absence of these enzymes determines the final nitrogenous waste product in different organisms.
Diagram of the this compound Pathway
Quantitative Insights into the this compound Pathway
Quantitative analysis of the this compound pathway provides crucial data for understanding its regulation and significance in different biological contexts. The following tables summarize key quantitative parameters.
| Enzyme | Organism/Tissue | Km | Optimal pH | Inhibitors | Reference(s) |
| Urate Oxidase | Plant Glyoxysomes | 7.4 µM for urate | 8.9 | Cyanide (10 µM), high urate concentrations | [8][9] |
| Allantoinase | Escherichia coli | Varies (e.g., 4.16-80 mM for allantoin) | - | - | [10] |
| Metabolite | Organism/Tissue | Condition | Concentration Range | Reference(s) |
| Allantoin | Cowpea leaves | Foliar Selenium Application | ~1.5 - 2.5 µmol/g DW | [11] |
| This compound | Cowpea leaves | Foliar Selenium Application | ~1.0 - 1.8 µmol/g DW | [11] |
| Jasmonic Acid (JA) | Arabidopsis | aln-1 mutant | ~8 ng/g FW (2-fold increase) | [12] |
| JA-Isoleucine | Arabidopsis | aln-1 mutant | ~1.3 ng/g FW (6-fold increase) | [12] |
Regulatory Networks and Signaling Interactions
The this compound pathway is intricately regulated and integrated with other cellular signaling networks, particularly in plants, where it plays a role in stress responses.
Allantoin as a Signaling Molecule in Plants
Recent research has unveiled a role for allantoin beyond nitrogen transport, implicating it as a signaling molecule in plant stress responses.[13] Accumulation of allantoin, for instance, under stress conditions, can trigger downstream signaling cascades.
One of the key findings is the interaction between allantoin and the phytohormones abscisic acid (ABA) and jasmonic acid (JA).[5][12] Allantoin accumulation can lead to an increase in ABA levels, which in turn activates the MYC2-regulated JA signaling pathway.[5][12] This crosstalk is significant for plant defense and adaptation to various stresses. Furthermore, allantoin has been shown to induce the expression of genes involved in ABA and brassinosteroid biosynthesis, thereby enhancing salinity tolerance in plants like rice and Arabidopsis.[14]
Diagram of Allantoin-Mediated Stress Signaling in Plants
Experimental Protocols for Studying the this compound Pathway
A variety of experimental techniques are employed to investigate the this compound pathway. Below are summaries of key protocols.
Quantification of Ureides in Plant Tissues
Principle: This spectrophotometric method is based on the conversion of allantoin and this compound to glyoxylate, which then reacts to form a colored compound.[6][15]
Protocol Outline:
-
Extraction: Boil plant material in a phosphate buffer to extract ureides.
-
Hydrolysis: Subject the supernatant to alkaline-acidic hydrolysis to convert allantoin and this compound to glyoxylate.
-
Colorimetric Reaction: Convert glyoxylate to glycoxylic acid phenylhydrazone, which is then oxidized to the red-colored 1,5-diphenylformazan.
-
Measurement: Measure the absorbance of the supernatant at 520 nm.
-
Quantification: Determine ureide concentration using a glyoxylate calibration curve.
High-performance liquid chromatography (HPLC) can also be used for more precise quantification of individual ureides.[15]
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR is used to measure the transcript levels of genes encoding enzymes of the this compound pathway, providing insights into their regulation.[12]
Protocol Outline:
-
RNA Extraction: Isolate total RNA from the tissue of interest.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Real-Time PCR: Perform PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Quantify the relative gene expression levels using the 2-ΔΔCt method, normalizing to a reference gene.
RNA Interference (RNAi) for Gene Function Analysis in Soybean Nodules
Principle: RNAi is a powerful tool for knocking down the expression of specific genes to study their function. In the context of the this compound pathway in legumes, RNAi can be used to investigate the role of specific enzymes or transporters in nitrogen fixation and transport.[16]
Protocol Outline:
-
Construct Design: Design an RNAi construct targeting a conserved region of the gene of interest.
-
Vector Construction: Clone the RNAi cassette into a binary vector, often under the control of a nodule-specific promoter.
-
Agrobacterium-mediated Transformation: Introduce the construct into Agrobacterium rhizogenes.
-
Hairy Root Transformation: Inoculate soybean seedlings with the transformed A. rhizogenes to induce the formation of transgenic hairy roots.
-
Nodulation and Phenotypic Analysis: Inoculate the transgenic roots with rhizobia and analyze the effects on nodule development, nitrogen fixation, and ureide content.
Diagram of an Experimental Workflow for RNAi in Soybean Nodules
Implications for Drug Development
The this compound pathway, particularly the enzyme uricase, is a significant target for drug development, primarily for the treatment of conditions caused by hyperuricemia.
Therapeutic Uricases for Gout and Tumor Lysis Syndrome
Challenge: Humans lack a functional uricase, leading to the accumulation of uric acid and the potential for gout and tumor lysis syndrome (TLS).[4][17]
Solution: Enzyme replacement therapy with recombinant uricases can effectively lower serum uric acid levels.[4]
-
Rasburicase: A recombinant urate oxidase approved for the management of TLS.
-
Pegloticase: A PEGylated recombinant uricase used for the treatment of chronic gout refractory to conventional therapies.[17] PEGylation increases the half-life of the enzyme and reduces its immunogenicity.[17]
Future Directions: Research is focused on developing less immunogenic and more efficient uricases, for instance, through zwitterionic peptide fusion.[18]
Targeting the Pathway for Novel Therapeutics
Beyond enzyme replacement, other strategies for managing hyperuricemia by targeting related pathways are in development:
-
Xanthine Oxidase Inhibitors: Drugs like allopurinol and febuxostat inhibit the production of uric acid.[3]
-
URAT1 Inhibitors: These agents block the reabsorption of uric acid in the kidneys, thereby increasing its excretion.[19]
-
Dual-Activity Inhibitors: Novel drugs that inhibit both xanthine oxidase and URAT1 are being explored.[20]
Allantoinase Inhibitors as Potential Herbicides
The essential role of the this compound pathway in nitrogen metabolism in many plants suggests that its enzymes could be targets for the development of novel herbicides. Inhibiting allantoinase, for example, could disrupt nitrogen assimilation and transport, leading to plant death. This approach is analogous to existing herbicides that target amino acid biosynthesis.[21][22][23]
Conclusion: A Pathway of Diverse and Enduring Significance
The this compound pathway is a compelling example of how a fundamental metabolic process can be shaped by evolution to serve diverse biological roles. From a simple mechanism for nitrogenous waste removal, it has evolved into a sophisticated system for nitrogen transport in plants and a potential liability in humans that has nevertheless been retained, possibly for its pleiotropic benefits. For researchers, the pathway continues to offer a rich area of investigation, from dissecting its complex regulatory networks to understanding its role in inter-organismal interactions. For drug development professionals, the pathway presents a validated and promising target for the treatment of metabolic diseases and potentially for the development of new agrochemicals. A deeper understanding of the evolutionary and biochemical nuances of the this compound pathway will undoubtedly pave the way for innovative applications in medicine and agriculture.
References
- 1. Development of a novel anti-inflammatory recombinant uricase with extended half-life for gout therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uricases as therapeutic agents to treat refractory gout: Current states and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uricases: reflections on recent developments in the management of challenging gout patients [explorationpub.com]
- 5. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uricase and Allantoinase in Glyoxysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uricase and allantoinase in glyoxysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Allantoin improves salinity tolerance in Arabidopsis and rice through synergid activation of abscisic acid and brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Interference-Mediated Repression of S6 Kinase 1 Impairs Root Nodule Development in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uricase Therapy of Gout | Musculoskeletal Key [musculoskeletalkey.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. What drugs are in development for Gout? [synapse.patsnap.com]
- 20. New medications in development for the treatment of hyperuricemia of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 23. Amino acid biosynthesis inhibitors as herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Allantoic Acid in Plant Tissues: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allantoic acid is a key nitrogen-rich compound in the purine catabolism pathway in many plants. In certain legumes, such as soybeans, this compound and its precursor, allantoin, are the primary forms of nitrogen transported from the root nodules to the aerial parts of the plant.[1][2][3] The concentration of this compound in plant tissues can be an indicator of nitrogen fixation efficiency and overall nitrogen metabolism.[2][3] Accurate quantification of this compound is therefore crucial for studies in plant physiology, agronomy, and for researchers investigating metabolic pathways as potential targets for drug development. This document provides detailed protocols for the measurement of this compound in plant tissues using spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods.
Principle of Measurement
The quantification of this compound can be achieved through several methods, with spectrophotometry and HPLC being the most common.
-
Spectrophotometric Method: This method is based on the chemical conversion of this compound. In an acidic medium, this compound is hydrolyzed to glyoxylic acid and urea.[1] The glyoxylic acid then reacts with phenylhydrazine to form a phenylhydrazone, which, upon oxidation with potassium ferricyanide, produces a red-colored compound that can be measured colorimetrically at 520 nm.[1] This method is relatively simple and cost-effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more specific and sensitive method for the quantification of this compound.[4] Plant extracts are separated on a chromatography column, and this compound is detected and quantified based on its retention time and UV absorbance.[4] This method is particularly useful for complex samples where interfering compounds might affect the accuracy of spectrophotometric measurements.
Ureide Biosynthesis and Transport Pathway
This compound is an intermediate in the degradation of purine nucleotides. This pathway is crucial for remobilizing nitrogen from nucleic acids and, in nitrogen-fixing legumes, for transporting fixed nitrogen.
Caption: Simplified pathway of ureide biosynthesis and transport in plants.
Experimental Protocols
I. Spectrophotometric Determination of this compound
This protocol is adapted from established colorimetric methods for ureide analysis.[1]
A. Materials and Reagents
-
0.5 N Sodium Hydroxide (NaOH)
-
0.65 N Hydrochloric Acid (HCl)
-
0.33% (w/v) Phenylhydrazine Hydrochloride (freshly prepared)
-
10 N Hydrochloric Acid (HCl)
-
Potassium Ferricyanide solution (e.g., 1.6 mg/mL)
-
This compound standard solution (e.g., 1 mg/mL)
-
0.05 M Phosphate buffer (pH 7.5)
-
Polyclar AT (PVPP)
-
Spectrophotometer
-
Boiling water bath
-
Ice bath
-
Centrifuge
B. Sample Preparation and Extraction
-
Excise the desired plant tissue (e.g., leaves, stems, nodules).
-
Weigh approximately 1 gram of fresh tissue.
-
In a pre-chilled mortar and pestle, grind the tissue with 10 mL of 0.05 M phosphate buffer (pH 7.5) and 0.05 g of Polyclar AT.[1]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 5 minutes.[1]
-
Collect the supernatant for analysis.
C. Assay Procedure
-
Pipette 0.5 mL of the plant extract supernatant into a test tube.
-
Add 2.0 mL of distilled water.
-
Add 0.5 mL of 0.5 N NaOH.
-
To measure allantoin and this compound, heat the tube in a boiling water bath for 7 minutes to convert allantoin to this compound.[1] To measure only this compound, skip this step.
-
Cool the tube to room temperature.
-
Add 0.5 mL of 0.65 N HCl to acidify the sample.
-
Add 0.5 mL of 0.33% phenylhydrazine hydrochloride solution and mix well.
-
Heat the tube in a boiling water bath for exactly 2 minutes.[1]
-
Immediately transfer the tube to an ice bath and chill for 20 minutes.[1]
-
Add 2.0 mL of chilled 10 N HCl and 0.5 mL of potassium ferricyanide solution.
-
Mix the contents thoroughly and let the color develop for 30 minutes.[1]
-
Measure the absorbance at 520 nm using a spectrophotometer.
D. Standard Curve
Prepare a standard curve using known concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) following the same procedure as the samples. Plot the absorbance at 520 nm against the concentration of this compound to determine the concentration in the plant extracts.
Caption: Workflow for the spectrophotometric determination of this compound.
II. HPLC Method for this compound Determination
This protocol provides a general framework for the HPLC analysis of this compound. Specific conditions may need to be optimized based on the plant matrix and available instrumentation.
A. Materials and Reagents
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH adjusted)
-
This compound standard (HPLC grade)
-
Syringe filters (0.45 µm)
B. Sample Preparation and Extraction
-
Follow the same extraction procedure as for the spectrophotometric method (Section I.B).
-
After collecting the supernatant, filter it through a 0.45 µm syringe filter before injecting it into the HPLC system.
C. HPLC Conditions
The following are example HPLC conditions that may be adapted. It is recommended to consult literature for specific applications.[5][6][7]
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer and methanol. The exact ratio should be optimized. For example, 20% methanol in 80% water with pH adjustments.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C)[5] |
| Detection | UV detector at a wavelength around 210-235 nm.[5][6] |
| Injection Volume | 20 µL |
D. Quantification
Create a calibration curve by injecting known concentrations of this compound standard. The concentration of this compound in the plant samples can be determined by comparing the peak area of the sample with the calibration curve.
Caption: General workflow for the HPLC analysis of this compound.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Example Data Summary for this compound Concentration in Soybean Tissues
| Plant Tissue | Method | This compound Concentration (µmol/g fresh weight) | Standard Deviation |
| Leaves | Spectrophotometry | 15.2 | ± 1.8 |
| HPLC | 12.8 | ± 1.1 | |
| Stems | Spectrophotometry | 25.6 | ± 2.5 |
| HPLC | 22.1 | ± 1.9 | |
| Nodules | Spectrophotometry | 45.3 | ± 4.2 |
| HPLC | 40.7 | ± 3.5 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
It is often observed that HPLC methods may yield slightly lower but more accurate values compared to colorimetric methods due to the higher specificity and reduced interference from other compounds in the plant extract.[4]
Conclusion
The choice between spectrophotometric and HPLC methods for the determination of this compound will depend on the specific research needs, available equipment, and the complexity of the plant matrix. The spectrophotometric method is a robust and accessible technique suitable for many applications. For higher accuracy, and to avoid interferences, the HPLC method is recommended. Both protocols provided herein offer reliable means to quantify this important nitrogen metabolite in plant tissues, providing valuable insights for researchers in plant science and related fields.
References
- 1. Allantoin and this compound - Nitrogen Fixation | Laboratory Methodology [biocyclopedia.com]
- 2. Allantoin and this compound in Tissues and Stem Exudate from Field-grown Soybean Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of allantoin in various Zea mays L. hybrids by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Quantification of Allantoic Acid in Urine by HPLC with Pre-column Derivatization
Abstract
This application note describes a sensitive and specific method for the quantification of allantoic acid in urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on the acid-catalyzed hydrolysis of this compound to glyoxylic acid, followed by pre-column derivatization of the resulting glyoxylic acid with 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivative is separated by reverse-phase HPLC and quantified by UV detection at 360 nm. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound measurement in a complex biological matrix like urine.
Introduction
This compound is a key intermediate in purine metabolism in many organisms. In most mammals, uric acid is oxidized to allantoin, which is then hydrolyzed to this compound by the enzyme allantoinase. This compound is further metabolized to glyoxylic acid and urea by allantoicase. The quantification of this compound in urine can be a valuable tool in metabolic studies and for investigating the activity of enzymes involved in the purine degradation pathway.
This application note details a proposed HPLC method that circumvents the challenges of direct analysis of the highly polar and UV-transparent this compound by converting it to a stable, chromophoric derivative.
Principle of the Method
The analytical strategy involves three main steps:
-
Acid Hydrolysis: this compound in the urine sample is hydrolyzed under acidic conditions to yield glyoxylic acid and urea.[1][2][3]
-
Derivatization: The carbonyl group of the formed glyoxylic acid reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivatization enhances the detectability of the analyte by introducing a strong chromophore.
-
HPLC-UV Analysis: The glyoxylic acid-DNPH derivative is separated from other components in the derivatized sample using reverse-phase HPLC and is detected by a UV detector at 360 nm. Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve prepared with this compound standards.
Experimental Protocols
Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
2,4-Dinitrophenylhydrazine (DNPH) (Sigma-Aldrich or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatizing Reagent (0.1% DNPH in 2 M HCl): Dissolve 100 mg of DNPH in 100 mL of 2 M HCl. Gentle heating may be required to fully dissolve the reagent.
Sample Preparation and Derivatization
-
Urine Sample Collection and Storage: Collect urine samples and store them at -20°C or lower until analysis.
-
Sample Pre-treatment: Thaw the urine samples and centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Hydrolysis and Derivatization:
-
To 100 µL of the supernatant of the urine sample or standard solution in a microcentrifuge tube, add 100 µL of 2 M HCl.
-
Incubate the mixture at 60°C for 30 minutes to hydrolyze this compound to glyoxylic acid.
-
Cool the sample to room temperature.
-
Add 200 µL of the derivatizing reagent (0.1% DNPH in 2 M HCl).
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
-
Extraction (if necessary): For cleaner samples, the DNPH derivative can be extracted. Add 500 µL of a non-polar solvent like pentane or hexane, vortex vigorously, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 60% B
-
15-18 min: 60% B
-
18-20 min: 60% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 360 nm
Data Presentation
The following table summarizes the expected quantitative data from the method validation.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| Accuracy (% Recovery) | 90 - 110% |
| Retention Time (Glyoxylic acid-DNPH) | Approximately 12.5 min |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in urine.
Caption: Chemical derivatization pathway of this compound for HPLC analysis.
Discussion
This application note provides a comprehensive protocol for a proposed HPLC method for the quantification of this compound in urine. The pre-column derivatization with DNPH significantly enhances the sensitivity and specificity of the detection. The described sample preparation procedure is designed to minimize matrix interference.
It is crucial to note that this is a proposed method based on established chemical principles. As such, it requires thorough validation in the user's laboratory to ensure its performance for the specific application. Validation parameters should include linearity, accuracy, precision, selectivity, and stability of the analyte and its derivative under the experimental conditions.
Conclusion
The proposed HPLC method with pre-column derivatization offers a robust and sensitive approach for the quantification of this compound in urine. This method can be a valuable tool for researchers in various fields, including metabolic research and clinical diagnostics.
References
Application Note: Colorimetric Determination of Ureide Content in Soybeans
Introduction
In soybeans (Glycine max), ureides, primarily allantoin and allantoic acid, are the principal nitrogenous compounds transported from the nodules, where symbiotic nitrogen fixation occurs, to the shoots.[1][2][3] The concentration of these ureides in various plant tissues, such as the xylem sap, stems, and petioles, serves as a key indicator of the plant's nitrogen fixation efficiency.[1][4][5] Therefore, a reliable and efficient method for quantifying ureide content is crucial for researchers in plant physiology, agronomy, and crop improvement. This application note details a robust colorimetric assay for the determination of ureide content in soybean tissues, adapted from established protocols.[2][3]
Principle of the Assay
This protocol is based on the principle that ureides can be hydrolyzed to glyoxylic acid, which then reacts with phenylhydrazine in an acidic environment to form a colored phenylhydrazone. The subsequent oxidation of this product with potassium ferricyanide yields a stable red-colored compound, 1,5-diphenylformazan.[6][7] The intensity of the red color, measured spectrophotometrically at 520 nm, is directly proportional to the ureide concentration in the sample. This method allows for the differential determination of allantoin and allantoate.[6]
Materials and Reagents
-
Plant Tissue: Soybean stems, petioles, or nodules.
-
Extraction Buffer: 0.2 M NaOH
-
Reagents for Hydrolysis and Color Development:
-
Phosphate buffer
-
Phenylhydrazine HCl
-
Potassium ferricyanide
-
Concentrated HCl
-
-
Standard: Allantoin or this compound
-
Equipment:
-
Spectrophotometer (capable of reading at 520 nm)
-
Microplate reader (optional)
-
Water bath or heating block
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Test tubes or microcentrifuge tubes
-
Experimental Protocol
Sample Preparation and Extraction
-
Harvest fresh soybean tissue (e.g., upper petioles, stems).
-
Immediately freeze the samples in liquid nitrogen to halt metabolic activity and prevent ureide degradation. Samples can be stored at -80°C for later analysis.
-
Lyophilize (freeze-dry) the samples and then grind them into a fine powder.
-
Weigh approximately 100-200 mg of the ground tissue into a test tube.[8]
-
Add 5 mL of 0.2 M NaOH to each tube.[8]
-
Incubate the tubes in a boiling water bath (100°C) for 30 minutes to extract the ureides.[8]
-
Allow the samples to cool to room temperature.
-
Centrifuge the extracts at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant for the colorimetric assay.
Colorimetric Determination of Ureides
This part of the protocol is adapted from the method that quantifies ureide-derived glyoxylic acid.[6][7]
-
Prepare a standard curve using a series of known concentrations of allantoin or this compound.
-
For each sample and standard, prepare three reaction tubes labeled A, B, and C for the differential determination of allantoin and allantoate.[6]
-
Tube A (Basal Glyoxylate): Mix the sample extract with reagents to determine the background level of glyoxylate.
-
Tube B (Allantoate Determination): Subject the sample extract to acidic hydrolysis to convert allantoate to glyoxylate.
-
Tube C (Total Ureide Determination): Treat the sample extract with alkaline hydrolysis followed by acidic hydrolysis to convert both allantoin and allantoate to glyoxylate.[6]
-
Add phenylhydrazine solution to all tubes and incubate to form glycoxylic acid phenylhydrazone.
-
Add potassium ferricyanide solution to oxidize the phenylhydrazone, leading to the formation of the red-colored 1,5-diphenylformazan.[6][7]
-
Measure the absorbance of the solution in each tube at 520 nm using a spectrophotometer.
-
The absorbance reading is proportional to the concentration of ureides in the sample.
Data Presentation
The quantitative data for ureide content can be summarized in a table for clear comparison.
| Sample ID | Tissue Type | Treatment | Allantoate (µmol/g dry weight) | Allantoin (µmol/g dry weight) | Total Ureides (µmol/g dry weight) |
| Control 1 | Petiole | Well-watered | 15.2 | 8.5 | 23.7 |
| Control 2 | Petiole | Well-watered | 14.8 | 8.9 | 23.7 |
| Drought 1 | Petiole | Water-deficit | 25.6 | 12.3 | 37.9 |
| Drought 2 | Petiole | Water-deficit | 26.1 | 12.8 | 38.9 |
| N-Fertilized 1 | Stem | High Nitrate | 10.5 | 5.1 | 15.6 |
| N-Fertilized 2 | Stem | High Nitrate | 11.2 | 5.5 | 16.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions. Average shoot ureide concentrations in diverse soybean accessions have been reported to range from 12.4 to 33.1 µmol g⁻¹[9].
Visualizations
Signaling Pathway of Ureide Synthesis in Soybean Nodules
Caption: Ureide biosynthesis pathway in soybean root nodules.
Experimental Workflow for Ureide Content Determination
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of N2 Fixation in Soybean Is Associated with Elevated Ureides and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-Wide Association Study of Ureide Concentration in Diverse Maturity Group IV Soybean [Glycine max (L.) Merr.] Accessions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Allantoic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoic acid is a key intermediate in the purine degradation pathway in many organisms. It is formed by the hydrolysis of allantoin, a reaction catalyzed by the enzyme allantoinase. In humans, the purine degradation pathway terminates at uric acid, as humans lack the uricase enzyme that converts uric acid to allantoin. However, allantoin can be formed non-enzymatically through the oxidation of uric acid by reactive oxygen species (ROS), making it a potential biomarker for oxidative stress. Consequently, its downstream metabolite, this compound, is also of significant interest in clinical and pharmaceutical research.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological fluids, specifically plasma/serum and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given that allantoin is more commonly measured as a biomarker of oxidative stress in human studies, this guide also provides relevant information on allantoin analysis that can be adapted for this compound.
Biochemical Pathway: Purine Degradation
The enzymatic degradation of purines leads to the formation of uric acid. In most mammals, but not humans, uric acid is further metabolized to allantoin and then to this compound. In humans, the presence of allantoin and this compound is primarily due to non-enzymatic oxidation of uric acid.
Quantitative Data Summary
While direct quantitative data for this compound in human biological fluids is not widely published, the concentration of its precursor, allantoin, is well-documented and serves as a valuable indicator of oxidative stress. The following tables summarize reported concentrations of allantoin in human plasma/serum and urine. Researchers can expect this compound concentrations to be in a similar or lower range, depending on the activity of allantoinase.
Table 1: Allantoin Concentrations in Human Plasma/Serum
| Population | Concentration (µM) | Analytical Method | Reference |
| Healthy Controls | 2.0 (IQR: 1.4-3.6) | HILIC-MS/MS | [1][2] |
| Rheumatoid Arthritis Patients | 3.7 (IQR: 3.0-5.6) | HILIC-MS/MS | [1][2] |
| Healthy Chinese Subjects | 1.08 ± 0.86 | LC-MS/MS | [3] |
| Type 2 Diabetic Chinese Subjects | 8.82 ± 7.26 | LC-MS/MS | [3] |
Table 2: Allantoin Concentrations in Human Urine
| Population | Concentration (mmol/mol Creatinine) | Analytical Method | Reference |
| Adult Males (≥18 yrs) | 8.0 ± 3.7 | UPLC-MS/MS | [4] |
| Adult Females (≥18 yrs) | 10.2 ± 5.4 | UPLC-MS/MS | [4] |
| Normal Individuals (n=21) | 15.30 ± 8.96 (µg/mg Creatinine) | LC-MS/MS | [5] |
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of this compound in biological fluids involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
The following protocols are adapted from established methods for allantoin and other polar metabolites and can be applied for the analysis of this compound.[2][4][6]
Protocol 1: Analysis of this compound in Human Plasma/Serum
1. Materials and Reagents
-
This compound standard
-
Isotopically labeled this compound (e.g., ¹³C, ¹⁵N-labeled) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma/serum samples
-
Microcentrifuge tubes (1.5 mL)
-
LC vials
2. Sample Preparation
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an LC vial for analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Equilibrate at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is suggested for this compound based on its acidic nature. A study on soybean metabolites used APCI.[7]
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻: m/z 175.1 -> Product ions (to be determined by infusion of a standard solution; potential fragments could involve loss of ammonia, water, or cleavage of the carbon backbone).
-
Internal Standard: Corresponding transitions for the isotopically labeled analog.
-
-
Instrument Parameters: (To be optimized for the specific instrument)
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage: ~20 V
-
Collision Energy: ~10-20 eV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
-
Protocol 2: Analysis of this compound in Human Urine
1. Materials and Reagents
-
Same as for plasma/serum analysis.
-
Human urine samples.
2. Sample Preparation
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of the urine supernatant.
-
Add 10 µL of the internal standard solution.
-
Add 180 µL of 95:5 acetonitrile:water with 0.1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions can be the same as those used for plasma/serum analysis. The higher concentration of this compound and its precursor in urine may allow for a simpler sample preparation protocol (dilute-and-shoot) as described above.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma or synthetic urine). The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: The concentration of this compound in the biological samples is determined from the calibration curve. For urine samples, it is common to normalize the concentration to the creatinine level to account for variations in urine dilution.
Conclusion
The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of this compound in biological fluids. While allantoin is more frequently measured in human studies of oxidative stress, the direct measurement of this compound can provide further insights into the purine degradation pathway and its potential alterations in various disease states. The provided protocols, adapted from well-established methods for related metabolites, offer a solid foundation for researchers to develop and validate their own assays for this compound.
References
- 1. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Using Stable Isotopes to Trace Allantoic Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction Allantoic acid is a key intermediate in the metabolic pathway of purine degradation in many organisms.[1] It is formed from the hydrolysis of allantoin, a product of uric acid oxidation.[2] Tracing the metabolic fate of this compound is crucial for understanding nitrogen recycling, particularly in nitrogen-fixing plants like soybeans, and for studying purine metabolism disorders in various species.[3][4] Stable isotope tracing, utilizing non-radioactive isotopes such as ¹⁵N, offers a powerful and safe method to dynamically track the flow of atoms through this pathway.[5][6] By introducing a labeled precursor, researchers can follow its incorporation into this compound and downstream metabolites, providing unparalleled insights into metabolic rates and pathway activities.[6][7] This document provides detailed protocols for applying stable isotope tracing techniques to the study of this compound metabolism, from experimental design to data analysis using mass spectrometry.
Metabolic Pathway: Purine Degradation
The catabolism of purines converges on the formation of uric acid. In many vertebrates and microorganisms, uric acid is further degraded through a series of enzymatic steps known as the uricolytic pathway.[8] this compound is a central molecule in this pathway, which ultimately breaks down purines into simpler compounds like urea and glyoxylate for excretion or recycling.
Caption: The Uricolytic Pathway for Purine Degradation.
Experimental Workflow for Stable Isotope Tracing
The general workflow for a stable isotope tracing experiment involves several key stages, from introducing the labeled compound to analyzing the resulting data. This process allows for the precise measurement of metabolite turnover and flux through the this compound pathway.
Caption: General Workflow for Stable Isotope Tracing Experiments.
Experimental Protocols
Protocol 1: In Vivo ¹⁵N Labeling and Sample Collection (Animal Model)
This protocol is adapted from studies tracing nitrogen metabolism in animals.[4][9]
-
Tracer Selection and Preparation:
-
Select a suitable ¹⁵N-labeled tracer, such as [1,3-¹⁵N₂]uric acid or ¹⁵NH₄Cl.
-
Prepare a sterile solution of the tracer in a physiologically compatible vehicle (e.g., saline) for administration.
-
-
Animal Housing and Acclimatization:
-
House animals (e.g., sheep, rodents) in metabolic cages to allow for separate and complete collection of urine and feces.
-
Acclimatize animals to the cages and diet for several days prior to the experiment.
-
-
Tracer Administration:
-
Sample Collection:
-
Collect urine and/or blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-infusion.[9]
-
Immediately process or freeze samples at -80°C to quench metabolic activity. For urine, adding a preservative may be necessary.
-
Protocol 2: Sample Preparation and Metabolite Extraction
This protocol outlines the extraction of this compound from biological samples for mass spectrometry analysis.
-
Urine Sample Preparation: [9]
-
Thaw frozen urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.
-
Spike the supernatant with a known quantity of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Allantoic Acid) for absolute quantification.
-
Isolate this compound using an anion-exchange column (e.g., AG1-X8, Cl⁻ form). Elute the target compound using an appropriate buffer.
-
Lyophilize the eluate to dryness.
-
-
Cell Culture Sample Preparation: [10]
-
Culture cells in a stable isotope-labeled medium.
-
When cells reach the desired confluency, rinse the culture plate twice with cold saline solution.
-
Add 600 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell extract into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Protocol 3: LC-MS/MS Analysis of this compound
This protocol is based on LC-MS methods developed for the analysis of this compound and related compounds.[3]
-
Sample Resuspension:
-
Reconstitute the dried metabolite extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: Use a C8 or similar reverse-phase column suitable for polar compounds (e.g., Symmetry C8, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient to separate this compound from other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), negative ion mode.[3]
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor: Monitor the mass-to-charge ratio (m/z) for both the unlabeled (M) and labeled (M+n) forms of this compound, where 'n' is the number of ¹⁵N atoms.
-
Unlabeled this compound [M-H]⁻: m/z 175.[3]
-
¹⁵N₄-Allantoic Acid [M-H]⁻: m/z 179.
-
-
Data Presentation and Analysis
Quantitative data from stable isotope tracing experiments should be summarized to show the concentration and isotopic enrichment of this compound and related metabolites over time.
Isotopic Enrichment Calculation
Isotopic enrichment is calculated from the relative abundance of the labeled (M+n) and unlabeled (M) ions detected by the mass spectrometer. The atom percent excess (APE) is a common metric.
APE (%) = [ (Abundance of M+n) / (Abundance of M + Abundance of M+n) ] x 100
Corrections for the natural abundance of stable isotopes in the unlabeled analyte must be performed for accurate results.
Quantitative Data Tables
Table 1: Concentration and Isotopic Enrichment of this compound in Soybean Xylem Sap after ¹⁵N-Nitrate Labeling. This is an illustrative table based on the type of data obtained from plant studies.[3]
| Time Point (Hours) | This compound Conc. (µM) | ¹⁵N Enrichment (APE %) |
| 0 | 150.5 ± 12.1 | 0.37 ± 0.02 |
| 6 | 155.2 ± 10.8 | 15.6 ± 1.5 |
| 12 | 162.0 ± 14.5 | 35.2 ± 2.8 |
| 24 | 170.8 ± 13.9 | 55.8 ± 4.1 |
| 48 | 165.4 ± 15.2 | 68.4 ± 5.3 |
Table 2: Urinary Excretion of Uric Acid and Allantoin Following [1,3-¹⁵N₂]Uric Acid Infusion in Sheep. Data represents the mean ± SD from a study in sheep, demonstrating the fate of infused uric acid.[9]
| Metabolite | Total Excretion (mmol/day) | % of Infused ¹⁵N Tracer Recovered |
| Uric Acid | 1.36 ± 0.25 | 69.5 ± 7.6 |
| Allantoin | 8.96 ± 0.86 | ~7.0 |
| Total Recovery | - | 76.8 ± 9.3 |
References
- 1. NEWS - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of an alternate metabolic pathway for urea synthesis in adult Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allantoicase - Wikipedia [en.wikipedia.org]
- 9. Determination of 15N isotopic enrichment and concentrations of allantoin and uric acid in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Enzymatic Assay of Allantoinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoinase (EC 3.5.2.5) is a key enzyme in the purine catabolism pathway, catalyzing the hydrolysis of (S)-allantoin to allantoate.[1] This enzyme is found in a wide range of organisms, including bacteria, plants, and some invertebrates, where it plays a crucial role in nitrogen metabolism. The measurement of allantoinase activity is essential for studying purine metabolism, screening for potential enzyme inhibitors, and in various biotechnological applications. These application notes provide detailed protocols for robust and reliable enzymatic assays of allantoinase activity.
Principle of the Assay
The enzymatic activity of allantoinase is determined by measuring the rate of formation of its product, allantoate. Since allantoate is not readily detectable, its subsequent chemical or enzymatic conversion to a measurable product is necessary. The most common methods involve the acid-catalyzed decomposition of allantoate to glyoxylate and urea.[2] The glyoxylate produced can then be quantified colorimetrically. Alternative methods involve coupled enzyme assays that measure the production of ammonia or the consumption of NADH.[3][4]
Signaling Pathway: Allantoin Catabolism
The allantoinase-catalyzed reaction is a critical step in the degradation of purines. The pathway illustrates the conversion of uric acid to glyoxylate and urea.
Data Presentation: Kinetic Parameters of Allantoinase
The kinetic properties of allantoinase can vary depending on the source of the enzyme. The following table summarizes the Michaelis-Menten constant (Km) for allantoin from different organisms.
| Organism | Km for Allantoin (mM) | Metal Cofactor | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli | 4.2 - 80 | Zn2+, Co2+, Ni2+, Mn2+ | 7.5 - 9.0 | 40 - 45 | [5] |
| Bacillus licheniformis | 17.7 | Not specified | Not specified | Not specified | [6] |
| Plant (Soybean) | Not specified | Not specified | Not specified | Not specified | [7] |
Note: The kinetic parameters can be influenced by the presence of different metal ions and assay conditions. For instance, the Km of E. coli allantoinase varies significantly with the specific metal ion present in the assay medium.[5]
Experimental Protocols
Several methods can be employed to measure allantoinase activity. The choice of method may depend on the sample type, required sensitivity, and available equipment.
Protocol 1: Standard Colorimetric Assay using Phenylhydrazine
This is a widely used method that relies on the chemical determination of glyoxylate, a product of allantoate degradation.[2]
Workflow for the Standard Colorimetric Assay
Materials:
-
100 mM Tris-HCl buffer, pH 7.0
-
33 mM Allantoin solution in 100 mM Tris-HCl, pH 7.0
-
Allantoinase enzyme solution
-
0.2 N HCl
-
69 mM Phenylhydrazine HCl solution
-
152 mM Potassium ferricyanide solution
-
Concentrated HCl
-
Glyoxylic acid standard solution (0.1 mM)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 0.45 mL of 33 mM allantoin solution with 0.05 mL of the allantoinase enzyme solution.
-
Incubate at 25°C for a defined period (e.g., 20 minutes).[7]
-
Prepare a blank by adding the enzyme solution after the stop solution.
-
-
Reaction Termination and Allantoate Degradation:
-
Color Development:
-
Measurement:
-
Measure the absorbance at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of glyoxylic acid.
-
-
Calculation:
-
Determine the amount of glyoxylate produced from the standard curve and calculate the enzyme activity. One unit of allantoinase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of allantoin to allantoate per minute under the specified conditions.
-
Protocol 2: Coupled Enzymatic Assay for Ammonia Detection
This method provides a continuous assay by coupling the allantoinase reaction with subsequent enzymatic reactions that lead to the consumption of NADH, which can be monitored spectrophotometrically at 340 nm.[3]
Workflow for the Coupled Enzymatic Assay
Materials:
-
Allantoinase
-
Allantoate amidohydrolase
-
Glutamate dehydrogenase (NADP+-dependent)
-
Allantoin solution
-
NADPH
-
α-Ketoglutarate
-
Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, allantoin, allantoate amidohydrolase, glutamate dehydrogenase, NADPH, and α-ketoglutarate.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the allantoinase-containing sample.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time.[3]
-
-
Calculation:
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M-1cm-1). This rate is directly proportional to the allantoinase activity.
-
Comparison of Allantoinase Assay Methods
| Assay Method | Principle | Sensitivity | Throughput | Advantages | Disadvantages | Reference |
| Standard Colorimetric (Phenylhydrazine) | Chemical determination of glyoxylate | High | Low | Well-established, sensitive | Complex, multiple steps, potential for interference | [2] |
| 2,4-Dinitrophenylhydrazine | Direct measurement of glyoxylate hydrazone | 3-fold less sensitive than standard | Medium | Fewer steps, more reproducible | Less sensitive | [2] |
| o-Phenylenediamine | Formation of a quinoxalone from glyoxylate | >10-fold less sensitive than standard | High | One-step, least error-prone | Low sensitivity | [2] |
| Coupled Enzymatic (Ammonia detection) | Enzymatic detection of ammonia release | High | High | Continuous assay, specific | Requires multiple enzymes, potential for substrate/product inhibition of coupling enzymes | [3][4] |
Troubleshooting
-
High Background: This may be due to the presence of endogenous glyoxylate or other interfering substances in the sample. A sample blank (without allantoin) should always be included.
-
Low Activity: Ensure optimal assay conditions (pH, temperature). The enzyme may require specific metal cofactors for activity.[5] Check for the presence of inhibitors in the sample. Dithiothreitol (DTT) has been reported to inhibit allantoinase.[5]
-
Non-linear Reaction Rate: This could be due to substrate depletion, product inhibition, or enzyme instability. Optimize substrate and enzyme concentrations.
Conclusion
The selection of an appropriate assay for allantoinase activity depends on the specific research needs. The standard colorimetric method offers high sensitivity, while the coupled enzymatic assays provide a more convenient and high-throughput alternative. Careful optimization of assay conditions and consideration of potential interferences are crucial for obtaining accurate and reproducible results. These protocols and application notes provide a comprehensive guide for researchers to successfully measure allantoinase activity in various biological samples.
References
- 1. Allantoinase - Wikipedia [en.wikipedia.org]
- 2. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme cycling method for measurement of allantoin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allantoic Acid as a Nitrogen Fertilizer in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allantoic acid, a key intermediate in purine catabolism, is a significant nitrogen transport molecule in many plants, particularly ureide-producing legumes like soybeans.[1][2][3] Its high nitrogen-to-carbon ratio suggests its potential as an efficient nitrogen fertilizer. However, research into the exogenous application of this compound as a primary nitrogen source for crops is still in its nascent stages. These application notes provide a comprehensive overview of the current understanding of this compound in plant nitrogen metabolism, its potential benefits as a fertilizer, and detailed protocols for its synthesis, formulation, and evaluation in experimental settings. While direct field data on this compound as a standalone fertilizer is limited, this document compiles relevant information on its precursor, allantoin, and other enhanced-efficiency nitrogen fertilizers to provide a framework for future research and development.
Introduction to this compound in Plant Nitrogen Economy
This compound (C₄H₈N₄O₄) and its precursor, allantoin, are ureides that play a crucial role in the nitrogen economy of certain plant species.[4][5] In nitrogen-fixing legumes, such as cowpea and soybean, allantoin and this compound are the primary forms in which symbiotically fixed nitrogen is transported from the root nodules to the shoot.[1][3] These compounds are considered more efficient for nitrogen transport than amides due to their lower carbon-to-nitrogen ratio.[4]
The biosynthesis of this compound begins with the oxidation of purines to uric acid, which is then converted to allantoin and subsequently hydrolyzed to this compound by the enzyme allantoinase.[6] this compound is then further metabolized to release ammonia, which can be assimilated into amino acids.[7]
Recent studies have also highlighted the role of exogenously applied allantoin in enhancing plant tolerance to abiotic stresses such as drought and salinity, suggesting a dual role in nitrogen nutrition and stress protection.[4][8] This raises the intriguing possibility of developing this compound-based fertilizers that could not only provide nitrogen but also enhance crop resilience.
Potential Advantages of this compound as a Nitrogen Fertilizer
While empirical data is still needed, the biochemical properties of this compound suggest several potential advantages over conventional nitrogen fertilizers like urea:
-
High Nitrogen Content: this compound has a favorable nitrogen content, making it a potentially concentrated source of this essential nutrient.
-
Enhanced Nitrogen Use Efficiency (NUE): As a compound already utilized in plant nitrogen transport pathways, this compound might be more readily taken up and assimilated by plants, potentially leading to higher NUE compared to synthetic fertilizers.
-
Reduced Environmental Impact: Improved NUE could lead to lower application rates, reducing the risk of nitrogen runoff and leaching into water bodies, a significant environmental concern with conventional fertilizers.
-
Stress Mitigation Properties: The link between ureides and abiotic stress tolerance suggests that an this compound-based fertilizer could also help crops withstand challenging environmental conditions.[9]
-
Soil Health: The application of organic nitrogen sources can influence the soil microbial community, potentially fostering a healthier soil ecosystem compared to the application of high rates of inorganic nitrogen fertilizers which can lead to soil acidification.[10][11]
Quantitative Data from Relevant Studies
Direct quantitative data on the efficacy of this compound as a nitrogen fertilizer from field trials is not yet available in the reviewed literature. However, data from studies on its precursor, allantoin, and on enhanced-efficiency urea fertilizers can provide a valuable comparative context for designing and evaluating future experiments with this compound.
Table 1: Effect of Exogenous Allantoin Application on Plant Growth and Stress Tolerance
| Plant Species | Allantoin Concentration | Stress Condition | Observed Effects | Reference |
| Rapeseed (Brassica campestris) | 0.5 mM and 1.0 mM | Drought | Increased Relative Water Content (RWC) by 10-19%; Reduced Malondialdehyde (MDA) content by 18-27% | [4] |
| Arabidopsis (Arabidopsis thaliana) | Not specified | Salt (NaCl) | Increased tolerance to NaCl stress; Decreased production of superoxide and hydrogen peroxide | [8] |
| Sugar Beet (Beta vulgaris) | 0.1 mM | Salt | Improved leaf, root, and plant biomass by 22%, 60.56%, and 63.44%, respectively | [12] |
Table 2: Comparative Nitrogen Use Efficiency (NUE) of Enhanced-Efficiency Fertilizers
| Fertilizer Type | Crop | Nitrogen Recovery (%) | Key Findings | Reference |
| Conventional Urea | Kentucky Bluegrass | 57.5 | Lower nitrogen recovery compared to enhanced-efficiency fertilizers. | [13][14][15] |
| Stabilized Urea (with NBPT and DCD) | Kentucky Bluegrass | 68.4 | Improved nitrogen recovery over conventional urea. | [13][14][15] |
| Polymer-/Sulfur-Coated Urea (PSCU) | Kentucky Bluegrass | 89.1 | Significantly higher nitrogen recovery, indicating a slow-release profile. | [13][14][15] |
| ANVOL-treated Urea | No-till Corn | - | Reduced ammonia loss by 65-94% compared to untreated urea. | [16] |
Experimental Protocols
Synthesis of Allantoin (Precursor to this compound)
A method for synthesizing allantoin from glyoxylic acid and urea has been described.[3] this compound can then be obtained by the hydrolysis of allantoin.
Materials:
-
Glyoxylic acid
-
Urea
-
Acid ionic liquid catalyst
-
Reaction vessel (e.g., three-necked flask)
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Catalyst Preparation: Prepare the acid ionic liquid catalyst as described in the relevant literature.[3]
-
Reaction: In the reaction vessel, combine glyoxylic acid and urea in the presence of the acid ionic liquid catalyst.
-
Heating and Stirring: Heat the reaction mixture to the specified temperature (e.g., 40-80°C) and stir for the designated time (e.g., 12 hours) to facilitate the reaction.[3]
-
Isolation: After the reaction is complete, cool the mixture and isolate the solid allantoin product by filtration.
-
Purification: Wash the isolated solid with a suitable solvent (e.g., toluene) to remove impurities.[3]
-
Drying: Dry the purified allantoin in a vacuum drying oven until a constant weight is achieved.
-
Hydrolysis to this compound: Allantoin can be hydrolyzed to this compound, for example, by treatment with a base like sodium hydroxide followed by acidification.
Formulation of an Experimental this compound Fertilizer
Objective: To prepare a liquid formulation of this compound for application in laboratory and greenhouse trials.
Materials:
-
Synthesized or commercially sourced this compound
-
Distilled water
-
pH meter
-
Surfactant (optional, for foliar application)
-
Other nutrient salts (e.g., for phosphorus and potassium, if creating a complete fertilizer)
Procedure:
-
Dissolution: Dissolve a known weight of this compound in a specific volume of distilled water to achieve the desired nitrogen concentration. Gentle heating and stirring may be required.
-
pH Adjustment: Measure the pH of the solution and adjust as necessary. For many applications, a pH between 6.0 and 7.0 is suitable.
-
Addition of Other Nutrients (Optional): If preparing a complete NPK fertilizer, dissolve appropriate amounts of soluble phosphate and potassium salts into the solution. Ensure compatibility and avoid precipitation.
-
Foliar Formulation (Optional): For foliar application, a non-ionic surfactant may be added at a low concentration (e.g., 0.05-0.1% v/v) to improve leaf surface coverage.
-
Storage: Store the prepared fertilizer solution in a cool, dark place to minimize degradation.
Protocol for a Comparative Greenhouse Pot Study
Objective: To evaluate the efficacy of this compound as a nitrogen fertilizer compared to urea and a no-nitrogen control.
Experimental Design:
-
Crop: A fast-growing crop like lettuce or radish.
-
Treatments:
-
Control (No nitrogen)
-
Urea (at a standard application rate)
-
This compound (at the same nitrogen application rate as urea)
-
-
Replicates: Minimum of 4 replicates per treatment.
-
Potting Medium: A nitrogen-deficient soil or a soilless potting mix.
Procedure:
-
Potting: Fill pots of a uniform size with the selected potting medium.
-
Sowing: Sow a predetermined number of seeds in each pot.
-
Fertilizer Application:
-
Calculate the amount of each fertilizer needed per pot to achieve the desired nitrogen application rate.
-
For the control, apply only water.
-
For the urea and this compound treatments, dissolve the calculated amount of fertilizer in a standard volume of water and apply to the soil surface.
-
-
Growth Conditions: Maintain all pots under controlled greenhouse conditions (temperature, light, and water).
-
Data Collection:
-
Plant Height and Leaf Number: Measure weekly.
-
Chlorophyll Content: Measure at regular intervals using a SPAD meter.
-
Biomass: At the end of the experiment (e.g., 4-6 weeks), harvest the above-ground biomass. Record fresh weight and then dry in an oven at 60-70°C to a constant weight to determine dry weight.
-
Nitrogen Content: Analyze the dried plant tissue for total nitrogen content using standard methods (e.g., Kjeldahl or combustion analysis).
-
-
Data Analysis: Use statistical methods (e.g., ANOVA) to compare the means of the different treatments for each measured parameter.
Protocol for a Field Trial
Objective: To assess the performance of this compound as a nitrogen fertilizer under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with at least 4 replications.
-
Plot Size: Standard plot sizes appropriate for the crop and machinery to be used (e.g., 6 rows, 8 meters long).[17]
-
Treatments:
-
Zero-N control
-
Conventional Urea at recommended rate
-
This compound at equivalent N rate to urea
-
(Optional) Different rates of this compound to determine optimal application.
-
(Optional) Split application of this compound.
-
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and low residual nitrogen. Prepare the seedbed according to standard practices for the chosen crop.
-
Fertilizer Application:
-
Basal Application: Apply phosphorus, potassium, and any other required nutrients uniformly across all plots based on soil test recommendations.
-
Nitrogen Application: Apply the nitrogen treatments as per the experimental design. This can be done pre-plant, at planting, or as a sidedress application depending on the crop and objectives.
-
-
Planting: Plant the crop uniformly across all plots.
-
In-season Management: Follow standard agronomic practices for weed, pest, and disease control.
-
Data Collection:
-
Soil Sampling: Collect soil samples before and after the experiment to measure changes in soil nitrogen levels.
-
Plant Tissue Sampling: Collect leaf samples at key growth stages to analyze for nitrogen content.
-
Growth Parameters: Measure plant height, stand count, and other relevant growth metrics during the season.
-
Yield: At maturity, harvest the central rows of each plot and determine the grain or biomass yield.
-
Nitrogen Use Efficiency (NUE): Calculate NUE using established formulas.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical software to determine the significance of treatment effects.
Visualizations
Signaling Pathways and Metabolic Workflows
Future Directions and Research Needs
The application of this compound as a nitrogen fertilizer is a promising but underexplored area of agricultural science. To fully assess its potential, future research should focus on:
-
Direct Comparative Studies: Conducting rigorous greenhouse and field trials to compare the nitrogen use efficiency, crop yield, and soil health impacts of this compound with conventional nitrogen fertilizers across a range of crops and soil types.
-
Formulation Development: Investigating stable and effective formulations of this compound, including granular and liquid forms, and exploring the potential for synergistic effects with other nutrients and biostimulants.
-
Soil Dynamics: Studying the stability, degradation, and microbial interactions of this compound in the soil to understand its fate in the environment and its availability to plants.
-
Uptake and Metabolism: Elucidating the specific transporters and metabolic pathways involved in the uptake and assimilation of exogenously applied this compound in non-leguminous plants.
-
Economic Viability: Assessing the cost-effectiveness of synthesizing and applying this compound as a fertilizer compared to existing nitrogen sources.
By addressing these research questions, the scientific community can determine the viability of this compound as a novel, efficient, and environmentally friendly nitrogen fertilizer for sustainable agriculture.
References
- 1. Allantoin and this compound in the Nitrogen Economy of the Cowpea (Vigna unguiculata [L.] Walp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allantoin and this compound in Tissues and Stem Exudate from Field-grown Soybean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exogenous Allantoin Confers Rapeseed (Brassica campestris) Tolerance to Simulated Drought by Improving Antioxidant Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Exogenous allantoin increases Arabidopsis seedlings tolerance to NaCl stress and regulates expression of oxidative stress response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound, 99-16-1 [thegoodscentscompany.com]
- 12. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ecotoxicological Study of Tannic Acid on Soil and Water Non-Target Indicators and Its Impact on Fluvial and Edaphic Communities [mdpi.com]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled Allantoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoic acid is a key intermediate in purine metabolism, playing a crucial role in nitrogen transport and excretion in various organisms.[1][2][3] Understanding its metabolic fate is essential for researchers in fields ranging from plant biology to drug development. The use of radiolabeled this compound provides a highly sensitive and specific method to trace its absorption, distribution, metabolism, and excretion (ADME) in biological systems.[4]
These application notes provide detailed protocols for the synthesis of radiolabeled this compound and its application in both in vitro and in vivo metabolic studies. The methodologies are designed to be adaptable to specific research needs, providing a robust framework for investigating the metabolic pathways of this important biomolecule.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be achieved through two primary routes: enzymatic synthesis from a radiolabeled precursor and direct chemical synthesis using radiolabeled starting materials. The choice of isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), will depend on the specific requirements of the study, such as the desired specific activity and the stability of the label.[5]
Method 1: Enzymatic Synthesis from [¹⁴C]-Allantoin
This method leverages the specific enzymatic hydrolysis of allantoin to this compound by the enzyme allantoinase (EC 3.5.2.5).[6][7]
Workflow for Enzymatic Synthesis:
Caption: Enzymatic synthesis of [¹⁴C]-Allantoic Acid from [¹⁴C]-Allantoin.
Experimental Protocol:
-
Materials:
-
[¹⁴C]-Allantoin (specific activity: 50-60 mCi/mmol)
-
Allantoinase (from a commercial source or purified from a biological source like soybean root nodules)[1]
-
Phosphate buffer (50 mM, pH 7.5)
-
Reverse-phase HPLC system with a C18 column
-
Liquid Scintillation Counter (LSC)
-
LC-MS system for identity confirmation
-
-
Procedure:
-
Dissolve [¹⁴C]-Allantoin in the phosphate buffer to a final concentration of 1 mM.
-
Add allantoinase to the solution (enzyme concentration should be optimized based on the specific activity of the enzyme).
-
Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
Once the reaction is complete (as determined by the disappearance of the allantoin peak), stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Purify the supernatant containing [¹⁴C]-allantoic acid using a reverse-phase HPLC system with a suitable gradient of water and acetonitrile.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the product by LC-MS.
-
Determine the specific activity of the final product by quantifying the concentration (e.g., by UV-Vis spectroscopy) and the radioactivity using a Liquid Scintillation Counter.
-
Method 2: Chemical Synthesis from [¹⁴C]-Urea and Glyoxylic Acid
This method involves the condensation of urea and glyoxylic acid to form this compound. By using [¹⁴C]-urea, the radiolabel is incorporated into the this compound structure.
Workflow for Chemical Synthesis:
Caption: Chemical synthesis of [¹⁴C]-Allantoic Acid.
Experimental Protocol:
-
Materials:
-
[¹⁴C]-Urea (specific activity: 50-60 mCi/mmol)
-
Glyoxylic acid monohydrate
-
Phosphorous acid (catalyst)
-
Thiourea (catalyst)
-
Deionized water
-
Ethanol for recrystallization
-
NMR spectrometer
-
LC-MS system
-
Liquid Scintillation Counter (LSC)
-
-
Procedure:
-
In a round-bottom flask, dissolve glyoxylic acid monohydrate, phosphorous acid, and thiourea in deionized water.
-
Slowly add a solution of [¹⁴C]-Urea in deionized water to the reaction mixture with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to 95-105°C and maintain for 2 hours to facilitate the cyclization to allantoin, which will then be hydrolyzed in situ.
-
Cool the reaction mixture to 10-25°C to allow for the precipitation of the product.
-
Filter the crude product and wash with cold deionized water.
-
Purify the [¹⁴C]-allantoic acid by recrystallization from hot ethanol.
-
Dry the purified product under vacuum.
-
Confirm the structure and purity of the final product using NMR and LC-MS.
-
Determine the specific activity by quantifying the amount of product and its radioactivity using LSC.
-
Application in Metabolic Studies
Radiolabeled this compound is a valuable tool for elucidating its metabolic fate in various biological systems.
This compound Metabolic Pathway
This compound is an intermediate in the degradation of purines. It is formed from allantoin and is further metabolized to ureidoglycolate and urea by the enzyme allantoicase.[8] Ureidoglycolate can then be converted to glyoxylate and urea.
Caption: Simplified metabolic pathway of this compound.
In Vitro Metabolic Studies
In vitro studies using cell cultures or subcellular fractions are crucial for identifying potential metabolites and understanding the enzymes involved in this compound metabolism.
Experimental Protocol: Metabolism in Hepatocytes
-
Materials:
-
Cryopreserved human or animal hepatocytes
-
Hepatocyte culture medium
-
[¹⁴C]-Allantoic acid (stock solution in a suitable solvent like DMSO)
-
96-well culture plates
-
Acetonitrile
-
Scintillation cocktail
-
HPLC system with a radiodetector
-
LC-MS system
-
-
Procedure:
-
Thaw and plate hepatocytes in 96-well plates according to the supplier's protocol.
-
After cell attachment, replace the medium with fresh medium containing [¹⁴C]-Allantoic acid at a final concentration of 1-10 µM.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cell culture medium and the cells.
-
To quench the metabolic activity, add an equal volume of cold acetonitrile to the collected medium and cell lysates.
-
Centrifuge the samples to pellet proteins.
-
Analyze an aliquot of the supernatant by Liquid Scintillation Counting to determine the total radioactivity.
-
Analyze another aliquot by HPLC with a radiodetector to separate and quantify the parent compound and its metabolites.
-
Identify the structure of potential metabolites using LC-MS by comparing the retention times with the radioprofile.
-
Data Presentation: In Vitro Metabolism
| Cell Line/Fraction | Time (hours) | Parent ([¹⁴C]-Allantoic Acid) Remaining (%) | Metabolite 1 (%) | Metabolite 2 (%) |
| Human Hepatocytes | 0 | 100 | 0 | 0 |
| 2 | 85.2 | 12.3 | 2.5 | |
| 8 | 45.6 | 48.9 | 5.5 | |
| 24 | 5.1 | 85.4 | 9.5 | |
| Rat Hepatocytes | 0 | 100 | 0 | 0 |
| 2 | 78.9 | 18.1 | 3.0 | |
| 8 | 33.7 | 59.8 | 6.5 | |
| 24 | 2.3 | 89.1 | 8.6 |
In Vivo Metabolic Studies
In vivo studies in animal models are essential for understanding the complete ADME profile of this compound.
Experimental Protocol: Pharmacokinetics and Excretion in Rats
-
Materials:
-
Sprague-Dawley rats (with cannulated jugular veins for blood sampling)
-
[¹⁴C]-Allantoic acid formulation for dosing (e.g., in saline)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Sample oxidizer
-
Liquid Scintillation Counter (LSC)
-
HPLC system with a radiodetector
-
LC-MS system
-
-
Procedure:
-
Administer a single dose of [¹⁴C]-Allantoic acid to the rats via intravenous (IV) or oral (PO) route.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA tubes.
-
Separate plasma by centrifugation.
-
House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Measure the total radioactivity in plasma, urine, and homogenized feces using LSC. For colored samples like feces, a sample oxidizer may be necessary to avoid quench.
-
Analyze plasma and urine samples by HPLC with a radiodetector to profile and quantify the parent compound and its metabolites.
-
Identify metabolites using LC-MS.
-
Data Presentation: In Vivo Pharmacokinetics and Mass Balance
Table 1: Pharmacokinetic Parameters of [¹⁴C]-Allantoic Acid in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1500 ± 250 | 850 ± 150 |
| Tmax (h) | 0.083 | 0.5 |
| AUC₀-t (ng*h/mL) | 3200 ± 450 | 2500 ± 380 |
| Half-life (t½) (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Bioavailability (%) | - | 78.1 |
Table 2: Mass Balance of Radioactivity (% of Administered Dose)
| Matrix | 0-24 hours | 24-48 hours | 48-72 hours | Total |
| Urine | 85.6 ± 5.2 | 3.1 ± 0.8 | 0.5 ± 0.1 | 89.2 ± 5.5 |
| Feces | 4.2 ± 1.1 | 1.5 ± 0.4 | 0.3 ± 0.1 | 6.0 ± 1.2 |
| Total Recovery | 89.8 ± 5.8 | 4.6 ± 1.0 | 0.8 ± 0.2 | 95.2 ± 6.0 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and use of radiolabeled this compound in metabolic research. By employing these methods, researchers can gain valuable insights into the metabolic fate of this compound, contributing to a deeper understanding of its biological role and significance. The use of radiolabeling remains a gold standard for definitive mass balance and metabolite profiling studies in drug development and other life sciences.[4][9]
References
- 1. This compound Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001209) [hmdb.ca]
- 3. This compound | C4H8N4O4 | CID 203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Allantoicase - Wikipedia [en.wikipedia.org]
- 9. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
How to overcome matrix effects in LC-MS analysis of allantoic acid?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of allantoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex biological matrices like plasma, urine, or plant extracts, components such as salts, proteins, lipids, and other endogenous molecules can all contribute to matrix effects.
Q2: How can I detect if matrix effects are impacting my this compound analysis?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[4][5] Any fluctuation (dip or peak) in the baseline signal of this compound at the retention time of potential interferences indicates the presence of ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of the same concentration of this compound in a neat (pure) solvent.[6][4] The matrix effect can be calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.
Q3: What are the most effective strategies to overcome matrix effects for this compound analysis?
A3: A multi-pronged approach is often the most effective. Strategies can be grouped into three main categories:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Dilution: A simple method to reduce the concentration of interfering compounds, but it may compromise the limit of quantification if this compound concentrations are low.[2][4]
-
Protein Precipitation (PPT): Effective for removing proteins from biological fluids like plasma or serum.[6][7]
-
Liquid-Liquid Extraction (LLE): Separates this compound from interferences based on differential solubility in two immiscible liquids.[6][8]
-
Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interfering compounds, leading to cleaner extracts.[6][8][9]
-
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix components is crucial. This can be achieved by adjusting the:
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them entirely.
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][12][13] A SIL-IS of this compound (e.g., DL-allantoin-5-¹³C;1-¹⁵N) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[10][14]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This helps to mimic the matrix effects observed in the unknown samples.[6][15]
-
Standard Addition: The sample is spiked with known concentrations of this compound. This method is effective but can be time-consuming as it requires multiple analyses for each sample.[2][4]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | * Implement a Stable Isotope Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variations in matrix effects.[12][13] * Optimize Sample Preparation: Use a more rigorous cleanup method like SPE to ensure consistent removal of interfering components.[9] |
| Low signal intensity (ion suppression) | Co-elution of matrix components (e.g., phospholipids, salts) with this compound. | * Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the suppression zone. * Enhance Sample Cleanup: Employ SPE with a suitable sorbent to remove the specific interfering compounds.[8] * Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of interfering components.[4] |
| High signal intensity (ion enhancement) | Co-eluting compounds are enhancing the ionization of this compound. | * Improve Chromatographic Separation: As with ion suppression, optimize the LC method to resolve this compound from the enhancing compounds. * Use a SIL-IS: The internal standard will be similarly enhanced, correcting for the effect. |
| Inconsistent results with matrix-matched calibration | The blank matrix used for calibration does not perfectly match the study samples. | * Source a more representative blank matrix. * Switch to the Standard Addition method for a subset of samples to verify accuracy. [4] * Strongly consider using a SIL-IS for the most reliable results. |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for this compound Analysis using Protein Precipitation
This protocol is adapted from a validated UPLC-MS/MS method for urinary allantoin.[10]
-
Sample Pre-treatment: Vortex and centrifuge urine samples at 15,000 rpm for 10 minutes to pellet any solid material.
-
Internal Standard Spiking: Add 25 µL of the urine sample (or calibrant/QC) to a microcentrifuge tube containing 25 µL of a working solution of DL-allantoin-5-¹³C;1-¹⁵N internal standard (e.g., 100 µM in deionized water).
-
Protein Precipitation: Add 450 µL of a precipitation solution (e.g., 0.5% formic acid in acetonitrile:water 95:5, v/v).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 15,000 rpm for 10 minutes.
-
Sample Injection: Carefully transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS system.
Protocol 2: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the this compound standard and SIL-IS into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established protocol. Spike the this compound standard and SIL-IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard and SIL-IS into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME % = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons | Applicability for this compound |
| Sample Dilution | Reduces the concentration of both analyte and matrix components. | Simple, fast, and inexpensive. | Reduces sensitivity; may not be suitable for trace-level analysis. | Suitable for high-concentration samples (e.g., urine) if sensitivity is not a limiting factor. |
| Protein Precipitation (PPT) | Uses a solvent or acid to precipitate and remove proteins. | Easy to perform and suitable for high-throughput analysis. | May not remove other matrix components like phospholipids and salts; can lead to less clean extracts. | A common and effective first step for biological fluids like plasma and urine.[10] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte or interferences. | Provides very clean extracts, leading to minimal matrix effects.[9] | More time-consuming and expensive than PPT; requires method development. | Highly recommended for complex matrices or when high sensitivity is required. |
| Matrix-Matched Calibration | Uses a blank matrix to prepare calibration standards. | Compensates for matrix effects by ensuring standards and samples have a similar matrix composition. | Finding a true blank matrix can be difficult; matrix variability between samples can still be an issue. | A viable option, but may be less accurate than using a SIL-IS, especially with high inter-subject variability.[11] |
| Stable Isotope Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to all samples and standards. | The "gold standard"; effectively corrects for matrix effects, extraction variability, and instrument drift.[2][12] | Can be expensive and may not be commercially available for all analytes. | Highly effective and recommended. SIL-IS for this compound are commercially available.[10] |
Visualizations
Caption: Workflow for LC-MS analysis of this compound with a SIL-IS.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. opentrons.com [opentrons.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards [frontiersin.org]
Improving the stability of allantoic acid in extraction solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of allantoic acid in various extraction solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH and temperature. It is generally more stable in acidic to neutral conditions and is susceptible to degradation in alkaline (basic) environments. Elevated temperatures will accelerate the degradation process, especially in acidic or alkaline solutions.
Q2: What is the main degradation pathway for this compound?
A2: this compound is a product of purine metabolism, formed by the hydrolysis of allantoin. Under acidic conditions and with heating, this compound degrades into glyoxylate and two molecules of urea. In alkaline media, the hydrolysis of its precursor, allantoin, to allantoate (the salt of this compound) occurs rapidly.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. It is soluble in DMSO at approximately 11.67 mg/mL. For aqueous applications, it is soluble in PBS (pH 7.2) at about 1 mg/mL, though aqueous solutions are not recommended for long-term storage.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Q5: Can I use methanol or ethanol for extracting and storing this compound?
A5: While methanol and ethanol are common extraction solvents, there is limited specific data on the long-term stability of this compound in these alcohols. Given its structure, it is susceptible to hydrolysis, which can be catalyzed by residual water or impurities in the solvent. It is crucial to use high-purity, anhydrous solvents if alcohols are necessary for your protocol. A stability study is recommended to validate your specific solvent system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or inconsistent recovery of this compound after extraction.
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | - Ensure the extraction solvent has a neutral or slightly acidic pH. Avoid alkaline conditions.- Perform the extraction at a low temperature (e.g., on ice) to minimize thermal degradation.- Minimize the extraction time as much as possible. |
| Poor solubility in the chosen solvent | - Confirm the solubility of this compound in your solvent. You may need to try a different solvent or a solvent mixture.- For DMSO, warming and sonication can aid dissolution.[1] |
| Formation of an emulsion during liquid-liquid extraction | - To prevent emulsion, gently swirl the separatory funnel instead of vigorous shaking.- To break an existing emulsion, you can try adding a small amount of a different organic solvent to alter the polarity or use techniques like supported liquid extraction (SLE).[3] |
| Analyte loss during solvent evaporation | - If you are evaporating the solvent, do so at the lowest possible temperature under a gentle stream of nitrogen.- Avoid complete dryness, as this can sometimes make the analyte difficult to redissolve. |
Problem 2: Decrease in this compound concentration in stored samples over time.
| Potential Cause | Troubleshooting Step |
| Inappropriate storage temperature | - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] |
| Repeated freeze-thaw cycles | - Aliquot your stock and working solutions into single-use volumes to avoid repeated freezing and thawing. |
| Solvent is not inert | - Ensure the solvent is of high purity and does not contain reactive impurities. For example, old ethers can form peroxides.- If using an aqueous buffer, ensure it is sterile and properly pH-buffered. |
| pH of the solution is not optimal | - this compound is more stable in acidic to neutral pH. If your solvent is or becomes alkaline, degradation will be accelerated. Buffer your aqueous solutions if necessary. |
Data on this compound Stability and Solubility
The following tables summarize key quantitative data related to the stability and solubility of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~11.67 - 22.73 mg/mL | Warming and sonication may be required.[1][2] |
| PBS (pH 7.2) | ~1.0 mg/mL | Aqueous solutions are not recommended for storage longer than one day. |
| Corn Oil | ≥ 1.25 mg/mL (in 10% DMSO/90% Corn Oil) | [1] |
| Saline | ≥ 2.08 mg/mL (in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [1] |
Table 2: Factors Influencing Stability of this compound and its Precursor, Allantoin
| Factor | Condition | Effect on Stability |
| pH | Alkaline | Rapidly promotes hydrolysis of allantoin to allantoate (this compound salt).[4] this compound itself is also less stable. |
| Acidic | This compound is more stable. However, heating in acidic media leads to degradation to glyoxylate and urea.[4] | |
| Temperature | Elevated (e.g., 100°C) | Significantly accelerates degradation, especially in acidic or alkaline solutions.[5] |
| Low (e.g., -20°C to -80°C) | Recommended for storing stock solutions to ensure long-term stability.[1][2] |
Experimental Protocols
Protocol: General Procedure for Testing this compound Stability in a Novel Solvent
This protocol provides a framework for determining the stability of this compound in a specific solvent under defined conditions.
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Preparation of Stock Solution:
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Prepare a concentrated stock solution of this compound in a solvent where it is known to be stable and highly soluble (e.g., DMSO).
-
-
Preparation of Test Samples:
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Dilute the stock solution with your test solvent to a final concentration that is easily quantifiable by your analytical method (e.g., HPLC-UV, LC-MS).
-
Prepare multiple identical aliquots in sealed, appropriate containers (e.g., amber glass vials to protect from light).
-
-
Time-Zero Analysis (T=0):
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Immediately after preparation, analyze at least three aliquots to establish the initial concentration. This will serve as your baseline.
-
-
Incubation:
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Store the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
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Protect samples from light if light sensitivity is a concern.
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 2, 4, 8, 24, 48 hours; 1 week; 1 month), retrieve a set of three aliquots from storage.
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Allow them to equilibrate to the temperature of the analytical instrument.
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Analyze the samples to determine the concentration of this compound.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
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Plot the percentage remaining versus time to visualize the degradation kinetics.
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Determine the time at which the concentration drops below an acceptable limit (e.g., 90% of the initial concentration).
-
Visualizations
Caption: Workflow for a solvent stability study of this compound.
Caption: Troubleshooting flowchart for low this compound recovery.
References
Common interferences in the colorimetric determination of ureides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common interferences encountered during the colorimetric determination of ureides (allantoin and allantoate). This guide is intended for researchers, scientists, and drug development professionals utilizing this assay.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the colorimetric determination of ureides?
A1: The colorimetric determination of ureides, such as allantoin and allantoate, is typically based on their hydrolysis to glyoxylate. This glyoxylate then reacts with a chromogenic reagent, most commonly phenylhydrazine, in the presence of an oxidizing agent like potassium ferricyanide. This reaction forms a colored product, 1,5-diphenylformazan, which can be quantified spectrophotometrically at approximately 520 nm. The intensity of the color is directly proportional to the concentration of ureides in the sample.[1][2]
Q2: What are the most common sources of interference in this assay?
A2: Common interferences can be broadly categorized as endogenous (present in the sample) or exogenous (introduced during sample preparation). Key interfering substances include:
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Endogenous glyoxylic acid: Samples, particularly from plant tissues, may contain native glyoxylic acid which will react with the chromogenic reagent, leading to an overestimation of ureide concentration.
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Proteins: High protein concentrations in biological samples (e.g., serum, urine) can interfere with the colorimetric reaction.
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Reducing agents: Substances like ascorbic acid (Vitamin C) can interfere with the redox reactions involved in color development, often leading to inaccurate results.
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Hemolysis: The release of hemoglobin and other intracellular components from red blood cells can cause spectral interference and chemically interact with assay reagents.
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Icterus (Bilirubin): High levels of bilirubin in samples like serum can cause spectral interference and may also chemically interfere with the assay.
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Lipemia: High concentrations of lipids can cause turbidity, which interferes with spectrophotometric readings.
Q3: How can I minimize interference from the extraction procedure itself?
A3: The choice of extraction solvent can significantly impact the level of interfering compounds. For plant tissues, using a phosphate buffer for extraction has been shown to improve the reproducibility of measurements compared to ethanol extraction, likely by reducing the co-extraction of interfering substances.[1]
Troubleshooting Guide
This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.
Problem 1: My ureide readings are unexpectedly high, even in my negative controls.
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Possible Cause: Presence of endogenous glyoxylic acid or other keto-acids in your sample.
-
Troubleshooting Steps:
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Confirmation: To confirm the presence of interfering keto-acids, you can process a sample blank that has not undergone the hydrolysis step to convert ureides to glyoxylate. A significant color development in this blank indicates the presence of endogenous reactive compounds.
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Mitigation: The interference from glyoxylic acid can be effectively avoided by adding phenylhydrazine HCl to the alkaline hydrolysis step. This reacts with the endogenous glyoxylic acid before the addition of the final color development reagents.
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Protocol: A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
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Problem 2: I am working with serum/urine samples and my results are inconsistent.
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Possible Cause: Interference from proteins, ascorbic acid, bilirubin, or hemolysis.
-
Troubleshooting Steps:
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Protein Interference:
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Mitigation: Proteins can be removed from the sample by precipitation. Trichloroacetic acid (TCA) or acetone precipitation are common and effective methods.
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Protocol: Detailed protocols for both TCA and acetone precipitation are provided in the "Experimental Protocols" section.
-
-
Ascorbic Acid (Vitamin C) Interference:
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Mitigation: If high levels of ascorbic acid are suspected, sample dilution may be a viable strategy. However, this may reduce the ureide concentration below the detection limit. Alternatively, pre-treatment of the sample with ascorbate oxidase could be explored, though this would require method validation.
-
-
Bilirubin and Hemolysis Interference:
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Mitigation for Bilirubin: High bilirubin levels can sometimes be mitigated by photolysis (exposure to light of a specific wavelength) to degrade the bilirubin. However, this is a complex procedure and may affect the analyte of interest. Sample dilution is a more straightforward first approach.
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Mitigation for Hemolysis: It is best to avoid using hemolyzed samples. If a new sample cannot be obtained, a sample blank that corrects for the background absorbance of hemoglobin can be attempted, but this does not account for chemical interference.
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-
Problem 3: The color development in my assay is weak or absent, even with positive controls.
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Possible Cause:
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Degradation of reagents.
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Incorrect pH of the reaction mixture.
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Presence of strong reducing agents in the sample that are completely inhibiting the color-forming reaction.
-
-
Troubleshooting Steps:
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Reagent Quality: Prepare fresh solutions of phenylhydrazine and potassium ferricyanide, as they can degrade over time, especially when exposed to light.
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pH Verification: Ensure that the pH of your buffers and reaction mixtures is correct, as the color development reaction is pH-sensitive.
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Sample Pre-treatment: If the presence of strong reducing agents is suspected, consider a sample clean-up step like solid-phase extraction (SPE), though this would require significant method development.
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Data Presentation: Quantitative Effects of Common Interferences
The following tables summarize the potential quantitative effects of common interfering substances on colorimetric assays. Disclaimer: The following data is compiled from studies on various colorimetric assays and may not be directly transferable to the specific ureide determination method. It is crucial to validate the effect of potential interferences in your specific assay.
Table 1: Effect of Ascorbic Acid on Colorimetric Assays
| Ascorbic Acid Concentration | Observed Effect on Absorbance/Reading | Potential Impact on Ureide Measurement |
| Low (µM range) | May cause a slight decrease in color intensity. | Potential for underestimation. |
| High (mM range) | Can cause significant fading of the colored product or complete inhibition of color formation. | Significant underestimation of ureide concentration. |
Table 2: Effect of Bilirubin on Colorimetric Assays
| Bilirubin Concentration | Observed Effect on Absorbance/Reading | Potential Impact on Ureide Measurement |
| > 100 µmol/L | Can cause negative interference in some assays. | Potential for underestimation. |
| Varies by method | Can cause spectral interference, leading to either positive or negative bias depending on the wavelength used. | Inaccurate results. |
Table 3: Effect of Hemolysis on Colorimetric Assays
| Hemoglobin Concentration | Observed Effect on Absorbance/Reading | Potential Impact on Ureide Measurement |
| Low (>0.6 g/L) | Can cause clinically meaningful variations in some analytes. | Potential for inaccurate results. |
| High | Significant spectral interference and potential for chemical interference. | Unreliable results. |
Experimental Protocols
Protocol 1: Removal of Glyoxylic Acid Interference
This protocol is adapted from methods used for ureide determination in plant tissues.
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Sample Extraction: Homogenize the sample in a suitable extraction buffer (e.g., phosphate buffer).
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Alkaline Hydrolysis with Phenylhydrazine:
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To your sample extract, add a solution of NaOH containing phenylhydrazine HCl.
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Incubate at an elevated temperature (e.g., 100°C) for a specified time to hydrolyze allantoin to allantoate and to allow the phenylhydrazine to react with any endogenous glyoxylic acid.
-
-
Acid Hydrolysis: Proceed with the standard acid hydrolysis step to convert allantoate to glyoxylate.
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Color Development: Add the color development reagents (phenylhydrazine and potassium ferricyanide) as per your standard protocol.
Protocol 2: Trichloroacetic Acid (TCA) Protein Precipitation
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Precipitation:
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To your sample (e.g., 100 µL of serum), add an equal volume of 10% (w/v) Trichloroacetic Acid (TCA).
-
Vortex thoroughly and incubate on ice for 10-15 minutes.
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
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Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample including the ureides.
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Neutralization (Optional but Recommended): Neutralize the supernatant with a suitable base (e.g., NaOH) before proceeding with the colorimetric assay to ensure the correct pH for the reaction.
Protocol 3: Acetone Protein Precipitation
-
Precipitation:
-
To your sample, add 4 volumes of ice-cold acetone.
-
Vortex and incubate at -20°C for at least 60 minutes.
-
-
Centrifugation: Centrifuge at high speed (e.g., 13,000-15,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the ureides.
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Acetone Evaporation: Evaporate any residual acetone from the supernatant before proceeding with the assay. This can be done using a gentle stream of nitrogen or by leaving the tube open in a fume hood for a short period.
Visualizations
Caption: General experimental workflow for the colorimetric determination of ureides.
Caption: Troubleshooting logic for common issues in the ureide colorimetric assay.
References
Troubleshooting poor peak shape in HPLC analysis of allantoic acid.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of allantoic acid, with a focus on resolving poor peak shape. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by a variety of factors. For this compound, a polar and potentially chelating compound, the following are common culprits and their solutions:
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Secondary Interactions with Silica Support: Residual silanol groups on the surface of C18 columns can interact with polar analytes like this compound, leading to tailing.[1][2]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and reduce interaction with silanols.[1][3]
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Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[4][5]
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Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the silanol groups.[2]
-
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.[3][6]
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Metal Chelation: this compound has the potential to chelate with metal ions present in the HPLC system (e.g., from stainless steel components) or in the sample matrix, which can cause peak tailing.[7]
-
Solution:
-
Use a Metal-Free or Bio-Inert HPLC System: If possible, use an HPLC system with PEEK or other inert tubing and components.
-
Add a Chelating Agent to the Mobile Phase: A small amount of a chelating agent like EDTA can be added to the mobile phase to bind metal ions.
-
-
Below is a troubleshooting workflow for peak tailing:
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Peak Fronting
Q2: I am observing peak fronting for my this compound standard. What could be the cause?
A2: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes include:
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Sample Overload: Injecting too much sample mass or volume can saturate the column, leading to a distorted peak shape.[8][9]
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting.[8][11]
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Solution:
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Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[12] If solubility is an issue, use a solvent that is as weak as possible while still ensuring the sample is fully dissolved.
-
-
-
Column Collapse: A void or collapse at the inlet of the column can lead to poor peak shape, including fronting.[11]
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Solution:
-
Reverse Flush the Column: This may sometimes resolve the issue.
-
Replace the Column: If the column bed has collapsed, it will need to be replaced.[8]
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-
The following diagram illustrates the decision process for troubleshooting peak fronting:
Caption: A decision tree for diagnosing and resolving peak fronting issues.
Split Peaks
Q3: My this compound peak is split into two or more peaks. What should I investigate?
A3: Split peaks can arise from several issues, often related to a disruption in the sample path.
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Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[6]
-
Solution:
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction to dislodge particulates.
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent this issue.[6]
-
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create two different paths for the analyte, resulting in a split peak.[5][13]
-
Solution:
-
Replace the Column: A column with a void or significant channeling typically needs to be replaced.
-
-
-
Sample Solvent Effect: Injecting a large volume of a strong, non-polar solvent can cause the sample to precipitate on the column, leading to a split peak.
-
Solution:
-
Use a Weaker Sample Solvent: As with peak fronting, dissolving the sample in the mobile phase is ideal.
-
-
Experimental Protocols
General HPLC Method for this compound Analysis
This is a starting point for a reversed-phase HPLC method for the analysis of this compound. Optimization will likely be required for your specific application and matrix.
| Parameter | Recommended Condition | Notes |
| Column | C18, 5 µm, 4.6 x 250 mm | An end-capped column is recommended to minimize peak tailing. |
| Mobile Phase | 20mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | A low pH is crucial for good peak shape.[14][15] |
| Flow Rate | 1.0 mL/min | [14] |
| Detection | UV at 210 nm | [14] |
| Injection Volume | 10-20 µL | Should be optimized to avoid overload. |
| Column Temperature | Ambient or 30 °C | Maintaining a consistent temperature can improve reproducibility. |
| Sample Diluent | Mobile Phase | Recommended to ensure peak shape and compatibility. |
Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to create a stock solution. Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Extraction (from a biological matrix):
-
Homogenize the sample in a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Centrifuge the homogenate to pellet proteins and other insoluble material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
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Quantitative Data Summary
The following table summarizes how changes in key HPLC parameters can affect peak shape, specifically the asymmetry factor (As). An ideal As is 1.0.
| Parameter Change | Expected Effect on Asymmetry Factor (As) | Rationale |
| Decrease Mobile Phase pH (from 6.0 to 3.0) | Decrease (closer to 1.0) | Reduces interaction of this compound with residual silanols on the column, minimizing tailing.[1] |
| Increase Sample Concentration | Increase (greater than 1.0 for tailing, less than 1.0 for fronting) | Can lead to column overload, causing peak distortion.[5][9] |
| Switch to an End-Capped Column | Decrease (closer to 1.0) | The end-capping blocks silanol groups, preventing secondary interactions that cause tailing.[4] |
| Dissolve Sample in Stronger Solvent than Mobile Phase | Can become < 1.0 (fronting) | The strong solvent can cause the analyte to move through the initial part of the column too quickly.[8] |
This technical support guide provides a framework for troubleshooting poor peak shape in the HPLC analysis of this compound. By systematically addressing potential issues related to the mobile phase, column, and sample, researchers can achieve symmetrical and reproducible peaks for accurate quantification.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing sample preparation for accurate allantoic acid quantification.
Welcome to the technical support center for allantoic acid quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and colorimetric assays. HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), offers high specificity and sensitivity.[1][2][3][4] Colorimetric assays are often simpler and more cost-effective but can be prone to interferences.[5][6] Enzymatic assays, which use specific enzymes to break down this compound, are also utilized and can offer high specificity.[7]
Q2: My samples are showing high background in the colorimetric assay. What are the possible causes and solutions?
A2: High background in colorimetric assays can stem from several factors:
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Sample Contamination: Ensure all labware is clean and handle samples in a sterile environment to prevent microbial or chemical contamination.[8]
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Reagent Issues: Use fresh, properly stored reagents. Expired or improperly stored reagents can lead to non-specific reactions.
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Inadequate Washing: If your protocol involves washing steps, ensure they are thorough to remove any unbound components.[8]
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Interfering Substances: Substances like glyoxylic acid in your sample can react with the colorimetric reagents.[5] Consider sample cleanup steps or modifications to the assay protocol, such as the addition of phenylhydrazine HCl during alkaline hydrolysis, to mitigate this.[5]
Q3: I am observing peak tailing in my HPLC chromatogram for this compound. How can I troubleshoot this?
A3: Peak tailing in HPLC can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte. Lowering the mobile phase pH to around 3.0 can help protonate these groups and reduce interactions.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[9][10]
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing. This may require column replacement.[10]
-
Extra-Column Volume: Excessive tubing length or improper fittings can contribute to peak broadening and tailing.[9]
Q4: What is the stability of this compound in biological samples?
A4: this compound is relatively stable in urine.[1] For long-term storage of urine and plasma samples, freezing at -80°C is recommended.[11] It is crucial to minimize freeze-thaw cycles to maintain sample integrity.
Q5: How can I remove interfering substances from my samples before quantification?
A5: Several strategies can be employed to remove interferences:
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Protein Precipitation: For plasma or serum samples, protein precipitation using agents like trichloroacetic acid is a common first step.[12]
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Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from complex matrices.
-
Dilution: Diluting the sample can often mitigate the effects of interfering substances to a level where they do not significantly impact the assay.[13][14]
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Derivatization: Pre-column derivatization in HPLC can enhance specificity and separate the analyte of interest from interfering compounds.[2]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column's stationary phase. | Lower the mobile phase pH (e.g., to 3.0) or use an end-capped column.[9][10] |
| Column overload. | Dilute the sample and reinject.[9][10] | |
| Column contamination or degradation. | Backflush the column or replace it if necessary.[15] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and composition. |
| Column is not efficient. | Replace the column with a new one of the same type. | |
| Retention Time Shift | Change in mobile phase pH or composition. | Ensure accurate and consistent mobile phase preparation.[16] |
| Column temperature fluctuation. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor retention times with standards and replace the column when shifts become significant. |
Colorimetric Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Contamination of reagents or samples. | Use fresh reagents and handle samples in a clean environment.[8] |
| Presence of interfering substances (e.g., glyoxylic acid). | Implement a sample cleanup step or modify the protocol to account for the interferent.[5] | |
| Incorrect incubation time or temperature. | Strictly adhere to the protocol's incubation parameters.[17] | |
| Low Sensitivity | Suboptimal reagent concentration. | Optimize the concentration of colorimetric reagents. |
| Incorrect wavelength reading. | Ensure the spectrophotometer is set to the correct wavelength as specified in the protocol.[17] | |
| Color Instability | Degradation of the chromophore. | Read the absorbance within the time window specified in the protocol.[18] |
| Temperature sensitivity of the reaction. | Ensure all samples and standards are at the same temperature during the reaction and reading steps.[18] |
Quantitative Data Summary
Method Validation Parameters for this compound Quantification
| Parameter | HPLC/UPLC-MS/MS | Colorimetric/UVDS | Reference |
| Recovery | 95 ± 3.7% (Urine), 100 ± 7.5% (Plasma) | 100.68 ± 1.61% | [2][19] |
| Linearity Range | 1 to 500 µmol/L | 50-300 µg/mL | [1][19] |
| Limit of Detection (LOD) | 0.06 pmol | - | [1][4] |
| Intra-assay Precision (CV%) | < 8% | 1.07% and 2.12% | [1][19] |
| Inter-assay Precision (CV%) | < 8% | 2.16% | [1][19] |
Experimental Protocols
Protocol 1: this compound Quantification in Urine using UPLC-MS/MS
This protocol is adapted from a validated method for high-throughput clinical studies.[1]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- To 25 µL of urine, add 25 µL of an internal standard solution (e.g., DL-allantoin-5-¹³C;1-¹⁵N).
- Add 450 µL of a matrix solution (e.g., 0.5% formic acid in 95:5 acetonitrile:water).
- Vortex the mixture thoroughly.
- Centrifuge at 15,000 rpm for 10 minutes.
- Transfer the supernatant for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
- Column: Acquity UPLC™ BEH HILIC, 1.7 µm, 2.1× 100 mm
- Mobile Phase: Isocratic elution with 0.5% formic acid in acetonitrile:water (95:5, v/v)
- Flow Rate: 200 µL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Detection: Positive ion mode using multiple reaction monitoring (MRM)
Protocol 2: Colorimetric Quantification of Allantoin (convertible to this compound)
This protocol is based on the Young and Conway (1942) method and involves the hydrolysis of allantoin to this compound.[18]
1. Hydrolysis to this compound:
- To your sample, add 0.5 M NaOH to achieve a pH of 12.
- Heat in a boiling water bath (100°C) for 8-12 minutes to convert allantoin to this compound.
2. Degradation to Glyoxylic Acid:
- Add 0.5 M HCl to the solution.
- Heat in a boiling water bath for 2-3 minutes.
3. Color Development:
- Immediately cool the tubes in an ice bath.
- Add phenylhydrazine hydrochloride solution and mix.
- Add potassium ferricyanide solution and mix. This reaction is time-sensitive.
4. Measurement:
- Read the absorbance at the appropriate wavelength (typically around 520-540 nm) within a short and consistent timeframe for all samples and standards.
Visualizations
Caption: UPLC-MS/MS workflow for this compound in urine.
Caption: Troubleshooting decision tree for quantification.
References
- 1. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of allantoin in urine and plasma by high-performance liquid chromatography with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of allantoin in clinical samples using hydrophilic liquid chromatography with stable isotope dilution negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allantoin in human urine quantified by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoanalytical procedure for the determination of allantoin and this compound in soybean tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoanalytical Procedure for the Determination of Allantoin and this compound in Soybean Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of allantoin in blood by high-performance liquid chromatography with pre-column derivatization | Semantic Scholar [semanticscholar.org]
- 13. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. docs.abcam.com [docs.abcam.com]
- 18. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 19. Development and validation of a method for allantoin determination in liposomes and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of allantoin to allantoic acid during sample storage?
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of allantoin to allantoic acid during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of allantoin during storage?
A1: The primary degradation pathway of allantoin is hydrolysis, which converts it into this compound.[1] This process can be catalyzed by both acids and bases.[2] In acidic conditions, this compound can be further broken down into glyoxylic acid and urea.[1] In some biological systems, this degradation is facilitated by the enzyme allantoinase.[3][4]
Q2: What are the main factors that cause the degradation of allantoin to this compound?
A2: The main factors that accelerate the degradation of allantoin are:
-
pH: Allantoin is most stable in a pH range of 3 to 8.[5] In strongly alkaline solutions (pH > 8), its decomposition into this compound is significantly increased.[6]
-
Temperature: Elevated temperatures can promote the hydrolysis of allantoin. While a 0.5% aqueous solution can be heated to 80°C for an hour without significant change, prolonged exposure to high temperatures, especially in alkaline conditions, will lead to degradation.[6]
-
Enzymatic Activity: In biological samples, the enzyme allantoinase can catalyze the conversion of allantoin to this compound.[7][8]
Q3: What are the optimal storage conditions for allantoin samples?
A3: For optimal stability, allantoin samples should be stored under the following conditions:
-
Solid Form: As a dry powder, allantoin is very stable. It should be kept in well-closed containers at room temperature (between 15°C and 25°C) and protected from direct sunlight and heat.[6][9][10] The guaranteed shelf-life in its original packaging is 5 years.[6]
-
Aqueous Solutions: For aqueous solutions, it is crucial to maintain the pH between 3 and 8.[5] Storage at low temperatures (e.g., 4°C) is recommended to minimize degradation.
Q4: How does pH affect the stability of allantoin in solution?
A4: The stability of allantoin in solution is highly dependent on pH. It is relatively stable in the pH range of 3 to 8.[5] However, in alkaline conditions (pH above 8), the rate of hydrolysis to this compound increases significantly.[6]
Q5: How does temperature influence the degradation of allantoin?
A5: Higher temperatures accelerate the chemical degradation of allantoin, particularly in aqueous solutions. While it shows good stability under short-term heating, long-term storage at elevated temperatures should be avoided.[6] For long-term storage of aqueous samples, refrigeration is advisable.
Q6: Is the degradation of allantoin to this compound reversible?
A6: The hydrolysis of allantoin to this compound is not a readily reversible reaction under typical storage conditions. Therefore, preventing degradation is critical for maintaining sample integrity.
Q7: Are there any enzymatic factors to consider with biological samples?
A7: Yes, biological samples may contain the enzyme allantoinase, which specifically catalyzes the hydrolysis of allantoin.[7][8] If you are working with such samples, it is important to consider methods to inhibit enzymatic activity, such as immediate freezing or the use of specific enzyme inhibitors. Some flavonols, like kaempferol, have been shown to inhibit allantoinase.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing allantoin concentration in aqueous samples over time. | Improper pH of the solution. | Ensure the pH of your sample solution is maintained between 3 and 8.[5] |
| High storage temperature. | Store aqueous samples at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis.[10] | |
| Degradation in biological samples. | Enzymatic activity of allantoinase. | Immediately after collection, freeze the samples at -20°C or -80°C to minimize enzymatic activity. Consider using an allantoinase inhibitor if compatible with your downstream analysis.[11][12] |
| Inconsistent results in analytical assays. | Sample degradation during preparation. | Minimize the time samples are kept at room temperature during preparation. Use cooled solutions and equipment where possible. |
| Inappropriate analytical method. | Utilize a stability-indicating analytical method, such as HPLC, that can separate allantoin from its degradation products like this compound.[13][14] |
Data on Allantoin Stability
Table 1: Effect of pH on Allantoin Stability in Aqueous Solution
| pH | Stability | Observations |
| 3.0 - 8.0 | Stable | Allantoin shows good stability within this pH range.[5] |
| > 8.0 | Unstable | Degradation to this compound is accelerated in alkaline conditions.[6] |
Table 2: Effect of Temperature on Allantoin Stability
| Form | Temperature | Stability | Notes |
| Solid Powder | < 35°C | Very Stable | Guaranteed shelf-life of 5 years in a well-closed container.[6] |
| 0.5% Aqueous Solution | 80°C for 1 hour | Stable | No significant change observed.[6] |
| Aqueous Solution | Prolonged Boiling | Unstable | Decomposes into this compound, and then to urea and glyoxylic acid.[6] |
Experimental Protocols
Protocol 1: Recommended Storage of Allantoin Samples
For Solid Allantoin:
-
Ensure the allantoin is in a dry, crystalline powder form.
-
Place the powder in a well-sealed, airtight container to protect it from moisture.
-
Store the container at a controlled room temperature between 15°C and 25°C.[9][10]
-
Keep the container away from direct sunlight and sources of heat.
For Aqueous Allantoin Solutions:
-
Prepare the allantoin solution using a buffer with a pH between 3 and 8.
-
Dispense the solution into appropriate storage vials.
-
For short-term storage (up to a few days), store the vials at 2-8°C.
-
For long-term storage, it is recommended to freeze the samples at -20°C or below.
-
When thawing, do so quickly and keep the sample cold to prevent degradation.
Protocol 2: HPLC Method for Quantification of Allantoin and this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted to the optimal range for separation, e.g., pH 6.0)
-
Allantoin and this compound reference standards
Procedure:
-
Sample Preparation:
-
For solid samples, accurately weigh and dissolve in the mobile phase.
-
For liquid samples, dilute as necessary with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Identify and quantify the peaks for allantoin and this compound based on the retention times and peak areas of the standards.
-
Visualizations
Caption: Chemical degradation pathway of allantoin.
Caption: Recommended workflow for allantoin sample handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and racemization of allantoin | Semantic Scholar [semanticscholar.org]
- 3. Stereospecificity of conversion of uric acid into this compound by enzymes of Canadida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allantoin degradation to glyoxylate I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. akema.it [akema.it]
- 6. chemagent.su [chemagent.su]
- 7. Biochemical characterization of allantoinase from Escherichia coli BL21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guinama.com [guinama.com]
- 10. carlroth.com [carlroth.com]
- 11. Allantoinase and dihydroorotase binding and inhibition by flavonols and the substrates of cyclic amidohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing low recovery of allantoic acid during solid-phase extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of allantoic acid during solid-phase extraction (SPE).
Troubleshooting Guide: Addressing Low this compound Recovery
Low recovery of the highly polar, acidic compound this compound is a common challenge in solid-phase extraction. The following guide provides a systematic approach to diagnosing and resolving this issue.
Q1: My this compound is not being retained on the SPE column and is found in the load and wash fractions. What is the likely cause and how can I fix it?
A1: This issue, known as "breakthrough," typically indicates an inappropriate choice of sorbent or incorrect sample loading conditions. This compound is a polar and acidic compound (predicted pKa ≈ 2.97)[1], meaning it will be negatively charged at neutral pH.
Troubleshooting Steps:
-
Sorbent Selection: For a polar and acidic analyte like this compound, a reversed-phase (e.g., C18) sorbent is often unsuitable as it relies on hydrophobic interactions, which are weak with polar compounds. A more appropriate choice would be a mixed-mode anion exchange sorbent or a hydrophilic interaction liquid chromatography (HILIC) sorbent. Mixed-mode sorbents offer both anion exchange and reversed-phase retention mechanisms, providing a more robust retention of polar, charged compounds.
-
pH of the Loading Solution: To ensure this compound is in its ionized (negatively charged) state for effective retention on an anion exchange sorbent, the pH of the sample should be adjusted to at least two pH units above its pKa. Therefore, a loading buffer with a pH of 5.0 or higher is recommended.
-
Sample Solvent Strength: If the sample is dissolved in a solvent with a high percentage of organic content, it may be too strong and prevent the analyte from retaining on the sorbent. Dilute the sample with an aqueous buffer to reduce the organic solvent concentration before loading.
Q2: I am seeing some retention, but my overall recovery after elution is still low. What are the potential reasons?
A2: Low recovery after elution can be caused by several factors, including an overly aggressive wash step or an inefficient elution solvent.
Troubleshooting Steps:
-
Wash Solvent Optimization: The wash step is critical for removing interferences, but a wash solvent that is too strong can prematurely elute the this compound.
-
For a mixed-mode anion exchange sorbent, avoid using a wash solvent with a pH that would neutralize the this compound (pH < 2.97).
-
Start with a weak wash solution (e.g., a low percentage of organic solvent in a buffer that maintains the ionized state of this compound) and gradually increase the strength to find the optimal balance between interference removal and analyte retention.
-
-
Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent.
-
For an anion exchange mechanism, the elution is typically achieved by neutralizing the charge on the analyte. An elution solvent containing an acid (e.g., formic acid or acetic acid) to lower the pH below the pKa of this compound (pH < 2.97) is necessary.
-
The addition of an organic solvent (e.g., methanol or acetonitrile) to the elution buffer will help to overcome any secondary hydrophobic interactions.
-
Q3: My recoveries are inconsistent between samples. What could be causing this variability?
A3: Inconsistent recoveries often point to a lack of control over critical experimental parameters.
Troubleshooting Steps:
-
Flow Rate: Ensure a consistent and slow flow rate during sample loading, washing, and elution. A slower flow rate allows for better interaction between the analyte and the sorbent.
-
Sample Preparation: Incomplete dissolution of the sample or variations in the sample matrix can lead to inconsistent results. Ensure a standardized and reproducible sample preparation protocol.
-
Column Drying: If a drying step is included, ensure it is consistent. Over-drying can sometimes lead to irreversible binding of the analyte to the sorbent.
Frequently Asked Questions (FAQs)
Q: What is the best type of SPE sorbent for this compound?
A: A mixed-mode strong anion exchange (SAX) sorbent is highly recommended for this compound. This type of sorbent provides a dual retention mechanism: anion exchange for the negatively charged carboxylic acid group and reversed-phase interaction with the overall polar molecule. This combination enhances retention and allows for more effective removal of interferences. A HILIC phase can also be effective for retaining highly polar compounds.
Q: What is the pKa of this compound and why is it important for SPE?
A: The predicted pKa of this compound is approximately 2.97[1]. The pKa is the pH at which the acidic and neutral forms of the molecule are in equal concentration. For ion-exchange SPE, knowing the pKa is crucial for controlling the charge of the analyte. To retain this compound on an anion exchange sorbent, the pH of the sample and wash solutions should be at least 2 units above the pKa (i.e., pH ≥ 5.0). For elution, the pH should be lowered to at least 2 units below the pKa (i.e., pH ≤ 1.0) to neutralize the molecule and release it from the sorbent.
Q: Can I use a normal-phase SPE sorbent for this compound?
A: While normal-phase SPE is used for polar compounds, it is typically employed with non-polar (organic) sample matrices. Since this compound is often in an aqueous biological matrix, a direct normal-phase approach is generally not suitable. You would first need to perform a liquid-liquid extraction to transfer the this compound into a non-polar solvent, which adds complexity to the workflow.
Q: How can I improve the purity of my final this compound extract?
A: To improve purity, focus on optimizing the wash step. A multi-step wash with solvents of increasing strength can be very effective. For a mixed-mode sorbent, you could first wash with a purely aqueous buffer to remove highly polar, non-ionic interferences, followed by a wash with a low percentage of organic solvent to remove less polar interferences, all while maintaining a pH that keeps the this compound retained.
Quantitative Data Summary
The following tables summarize key parameters for the solid-phase extraction of this compound and similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H8N4O4 | [2] |
| Molecular Weight | 176.13 g/mol | [2] |
| Predicted pKa | 2.97 ± 0.10 | [1][2] |
| Solubility | Slightly soluble in aqueous base | [1][2] |
Table 2: Recommended SPE Parameters for this compound using Mixed-Mode Anion Exchange
| Step | Parameter | Recommended Value/Solvent | Rationale |
| Conditioning | Solvent 1 | Methanol (1-2 column volumes) | Wets the sorbent. |
| Solvent 2 | Water (1-2 column volumes) | Rinses away methanol. | |
| Equilibration | Solvent | Equilibration Buffer (e.g., 25 mM Ammonium Acetate, pH 6.0) (1-2 column volumes) | Prepares the sorbent with the correct pH and ionic strength for sample loading. |
| Sample Loading | Sample pH | Adjusted to ≥ 5.0 | Ensures this compound is negatively charged. |
| Flow Rate | Slow (e.g., 0.5-1 mL/min) | Maximizes interaction and retention. | |
| Wash | Wash Solvent 1 | Equilibration Buffer (1-2 column volumes) | Removes polar, non-retained interferences. |
| Wash Solvent 2 | 5-10% Methanol in Equilibration Buffer (1-2 column volumes) | Removes less polar interferences. | |
| Elution | Elution Solvent | 2-5% Formic Acid in Methanol (1-2 column volumes) | Neutralizes this compound for elution and disrupts hydrophobic interactions. |
Experimental Protocols
Protocol: Extraction of this compound from an Aqueous Matrix using Mixed-Mode Anion Exchange SPE
This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
Mixed-Mode Strong Anion Exchange (SAX) SPE Cartridge (e.g., 100 mg / 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Acetate
-
Formic Acid
-
Sample containing this compound
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to 6.0 using a suitable buffer (e.g., ammonium acetate).
-
Centrifuge or filter the sample to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of 25 mM ammonium acetate buffer (pH 6.0) through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 0.5 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 25 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 3 mL of 5% methanol in 25 mM ammonium acetate buffer (pH 6.0).
-
Dry the cartridge under vacuum for 1-2 minutes to remove excess wash solvent.
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of 2% formic acid in methanol. Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Key steps for developing a selective SPE method for this compound.
References
Minimizing cross-reactivity in immunoassay for allantoic acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing an immunoassay for the quantification of allantoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common immunoassay format for quantifying a small molecule like this compound?
A1: For small molecules such as this compound, the most common and suitable immunoassay format is a competitive immunoassay , often in an ELISA (Enzyme-Linked Immunosorbent Assay) format.[1][2][3][4] This is because small molecules cannot be simultaneously bound by two antibodies, which is a requirement for the sandwich ELISA format. In a competitive assay, the this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[1]
Q2: What are the primary sources of cross-reactivity in an this compound immunoassay?
A2: Cross-reactivity occurs when the antibodies raised against this compound also bind to other structurally similar molecules that may be present in the sample. For an this compound immunoassay, potential cross-reactants include:
-
Precursors and metabolites: Allantoin, uric acid, and glyoxylic acid are part of the same metabolic pathway and share structural similarities.[5]
-
Structurally related compounds: Other ureides and molecules containing similar functional groups.
-
Urea: Due to its structural relationship to the ureide group in this compound.
Q3: How can I minimize matrix effects when analyzing complex samples like plant extracts?
A3: Matrix effects arise from components in the sample (e.g., proteins, lipids, salts) that can interfere with the antibody-antigen binding. To minimize these effects:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Matrix Matching: Prepare your standards in a matrix that closely resembles the sample matrix. For example, if you are analyzing plant extracts, use a similar extract from a plant known to have very low or no this compound.
-
Sample Preparation: Employ extraction or purification steps, such as solid-phase extraction (SPE), to remove interfering components before running the immunoassay.
Q4: Should I use a monoclonal or polyclonal antibody for my this compound immunoassay?
A4: The choice between a monoclonal and polyclonal antibody depends on the specific requirements of your assay:
-
Monoclonal Antibodies (mAbs): Offer high specificity to a single epitope, which can significantly reduce cross-reactivity. They also provide high batch-to-batch consistency.[6][7]
-
Polyclonal Antibodies (pAbs): Consist of a mixture of antibodies that recognize multiple epitopes on the antigen. This can lead to a more robust signal but may also increase the risk of cross-reactivity.[8]
For an assay requiring high specificity to distinguish this compound from its close structural analogs, a monoclonal antibody is generally preferred.
Troubleshooting Guides
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) and/or extend the blocking incubation time. |
| Inadequate washing | Increase the number of wash steps and the volume of wash buffer. Ensure thorough aspiration of wells between washes. |
| Antibody concentration too high | Optimize the concentration of the primary antibody and the enzyme-conjugated secondary antibody (if applicable) by performing a titration experiment. |
| Non-specific binding of the conjugate | Add a detergent like Tween-20 (0.05%) to the wash and antibody dilution buffers. |
| Contaminated reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. |
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive antibody or conjugate | Ensure proper storage of antibodies and conjugates at recommended temperatures. Avoid repeated freeze-thaw cycles. Test the activity of the enzyme conjugate with its substrate independently. |
| Insufficient antibody or conjugate concentration | Optimize the concentrations of the primary antibody and/or the labeled this compound conjugate through titration. |
| Incorrect buffer composition | Check the pH and ionic strength of your buffers. Some antibodies have very specific buffer requirements for optimal activity. |
| Reagents added in the wrong order | Review the assay protocol and ensure all steps are performed in the correct sequence. |
| Short incubation times | Increase the incubation times for the antibody and/or substrate steps to allow for sufficient binding and signal development. |
Problem: High Variability Between Replicates (High %CV)
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. When adding reagents, touch the pipette tip to the side of the well. |
| Inadequate mixing | Gently tap the plate or use a plate shaker after adding reagents to ensure homogeneity in each well. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to temperature fluctuations and evaporation. Fill the outer wells with buffer or water. |
| Plate not washed uniformly | Ensure all wells are filled and aspirated completely during each wash step. An automated plate washer can improve consistency. |
Data Presentation
Table 1: Example Cross-Reactivity Profile for a Hypothetical Anti-Allantoic Acid Antibody
This table illustrates how to present cross-reactivity data. The values are hypothetical and should be determined experimentally for your specific antibody. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100%.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C4H8N4O4 | 10 | 100 |
| Allantoin | C4H6N4O3 | 250 | 4 |
| Uric Acid | C5H4N4O3 | > 1000 | < 1 |
| Urea | CH4N2O | > 1000 | < 1 |
| Glyoxylic Acid | C2H2O3 | > 1000 | < 1 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Protein Conjugate (Immunogen)
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a strong immune response.[9]
Materials:
-
This compound
-
Carrier Protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., 0.1 M MES, pH 4.7)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Activate this compound: Dissolve this compound in the conjugation buffer. Add a molar excess of EDC and NHS to activate the carboxyl group of this compound. Incubate for 15-30 minutes at room temperature.
-
Prepare Carrier Protein: Dissolve the carrier protein (KLH or BSA) in the conjugation buffer.
-
Conjugation: Add the activated this compound solution to the carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted hapten and cross-linking reagents by dialysis against PBS at 4°C with several buffer changes over 48 hours.
-
Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry or by observing a shift in the protein's molecular weight on an SDS-PAGE gel.
Protocol 2: General Competitive ELISA for this compound
This is a general protocol that will require optimization for your specific antibody and conjugate.
Materials:
-
Anti-allantoic acid antibody
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound standards
-
Samples
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well microplate
Procedure:
-
Coating: Dilute the anti-allantoic acid antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted this compound-enzyme conjugate to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your samples.
Visualizations
Caption: Workflow for developing an immunoassay for this compound.
Caption: Decision tree for troubleshooting common immunoassay issues.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzymes and cellular interplay required for flux of fixed nitrogen to ureides in bean nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Production of Monoclonal Antibody - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods to Produce Monoclonal Antibodies for the Prevention and Treatment of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Reactivity of Polyclonal Antibodies against Canavalia ensiformis (Jack Bean) Urease and Helicobacter pylori Urease Subunit A Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
Enhancing the sensitivity of allantoic acid detection in low-concentration samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of allantoic acid detection, particularly in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for detecting low concentrations of this compound?
A1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is generally the most sensitive and specific method for quantifying this compound in low-concentration biological samples.[1] It offers significant improvements in resolution and sensitivity over traditional HPLC, requires minimal sample preparation, and is suitable for high-throughput analysis.[1]
Q2: Can I use an enzymatic or colorimetric assay for my low-concentration samples?
A2: While enzymatic and colorimetric assays are available, they may lack the sensitivity required for very low-concentration samples. Some enzymatic methods that measure ammonia release can be more sensitive than standard colorimetric assays, but they are often more laborious.[2] These methods can also be prone to interference from other substances in crude sample extracts.[2]
Q3: My sample matrix is complex (e.g., plasma, urine). How can I minimize interference?
A3: For complex matrices, robust sample preparation is key. Techniques like protein precipitation or solid-phase extraction (SPE) help remove a significant portion of interfering compounds.[3] Using a highly selective method like UPLC-MS/MS with an internal standard, preferably a stable isotope-labeled version of this compound, is the most effective way to correct for matrix effects such as ion suppression or enhancement.[1][4]
Q4: How should I store my samples to ensure the stability of this compound?
A4: this compound stability is crucial for accurate quantification. Studies on the related compound allantoin show it is stable for up to 6 days at room temperature, up to 12 days at 4°C, and for at least 15 weeks at -70°C. It can also withstand multiple freeze-thaw cycles.[1] For long-term storage, keeping samples at -70°C or -80°C is recommended.[1][5]
Q5: What are common sources of error in this compound analysis?
A5: Common errors arise from improper sample handling and storage, matrix effects, instrument variability, and inaccurate calibration. For chromatographic methods, issues like poor peak shape, retention time shifts, and co-elution with interfering substances can lead to inaccurate results.[6] For colorimetric and enzymatic assays, critical timing of reactions and temperature sensitivity can be significant sources of error.[7]
Quantitative Data Summary
The following tables summarize the performance of various methods for the detection of this compound or its precursor, allantoin. UPLC-MS/MS methods consistently demonstrate the highest sensitivity.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Reference |
| UPLC-MS/MS | Allantoin | Urine | 0.06 pmol | - | 1 – 500 µmol/L | [1] |
| HPLC-MS/MS | Allantoin | Dried Blood Spots | - | - | "Excellent" | [8][9] |
Table 2: Performance of High-Performance Liquid Chromatography (HPLC) Methods
| Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Reference |
| HPLC-UV | Allantoin | Plant Material | 0.05 µg/mL | 0.2 µg/mL | 0.2 – 200 µg/mL | [10][11] |
| HPLC-PDA | Allantoin | Ovine Urine | 0.16–0.70 nmol | 0.52–2.32 nmol | - | [12] |
Table 3: Performance of Enzymatic/Colorimetric Methods
| Method | Principle | Relative Sensitivity | Linearity Range | Reference |
| Phenylhydrazine Colorimetric | Standard assay measuring glyoxylate | Standard | - | [2] |
| 2,4-Dinitrophenylhydrazine | Measures glyoxylate-derived hydrazone | 3-fold less sensitive than standard | - | [2] |
| o-Phenylenediamine | Measures quinoxalone product | >10-fold less sensitive than standard | - | [2] |
| Urease-Coupled Assay | Measures indophenol from released ammonia | More sensitive than standard | - | [2] |
| Allantoinase/Allantoate Amidohydrolase | Measures NADPH consumption | - | Up to 1 mM Allantoin | [13] |
Experimental Protocols
Protocol 1: High-Sensitivity UPLC-MS/MS for this compound (as Allantoin) in Urine
This protocol is adapted from a validated method for high-throughput clinical studies, demonstrating high sensitivity and minimal sample preparation.[1]
1. Materials and Reagents:
-
Allantoin standard and stable isotope-labeled internal standard (IS), e.g., DL-allantoin-5-¹³C;1-¹⁵N.[1]
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
Deionized water (DI-H₂O).
-
Microcentrifuge tubes.
-
UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).[1]
-
UPLC HILIC column (e.g., Acquity UPLC™ BEH HILIC, 1.7 µm, 2.1× 100 mm).[1]
2. Sample Preparation:
-
Prepare a stock solution of the internal standard (e.g., 100 µM in DI-H₂O).[1]
-
For each sample, calibrant, or QC, add 25 µL of urine to a microcentrifuge tube.
-
Add 25 µL of the IS solution to the tube.[1]
-
Add 450 µL of a precipitation/mobile phase solution (0.5% formic acid in 95:5 ACN:DI-H₂O).[1]
-
Vortex-mix the samples thoroughly.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet precipitated proteins and solid matter.[1]
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Analysis:
-
Column: Acquity UPLC™ BEH HILIC, 1.7 µm, 2.1× 100 mm, heated to 40°C.[1]
-
Mobile Phase: Isocratic elution with 0.5% formic acid in 95:5 ACN:DI-H₂O.[1]
-
Flow Rate: 200 µL/min.[1]
-
Injection Volume: 5 µL.[1]
-
MS Detection: Positive ion electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) according to the specific instrument.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
The curve should be linear over the desired concentration range (e.g., r² > 0.99).[1]
-
Quantify this compound concentrations in unknown samples using the regression equation from the calibration curve.
Protocol 2: Colorimetric Assay for this compound (via Glyoxylate)
This protocol is based on the reaction of glyoxylate (a decomposition product of this compound) with phenylhydrazine. This method is less sensitive than LC-MS but can be performed with a standard spectrophotometer.
1. Materials and Reagents:
-
Allantoinase enzyme solution.
-
Phenylhydrazine HCl solution (e.g., 69 mM).
-
Hydrochloric Acid (HCl) solution (e.g., 25% v/v).
-
Potassium Ferricyanide solution (e.g., 152 mM).
-
Glyoxylic acid standard solution (for calibration curve).
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0).
-
Spectrophotometer capable of reading at 540 nm.
2. Procedure:
-
Enzymatic Reaction: Incubate the sample with allantoinase at 25°C to convert allantoin to allantoate.
-
Color Development (Timed Steps are Critical):
-
Take an aliquot of the reaction mixture.
-
Add Phenylhydrazine HCl solution and mix.
-
Incubate for a precise time (e.g., 5 minutes) at a controlled temperature.
-
Rapidly cool the reaction in an ice bath to stop the reaction.[7]
-
Add cold HCl solution, followed by Potassium Ferricyanide solution.
-
Mix thoroughly.
-
-
Measurement:
-
Immediately transfer the solution to a cuvette.
-
Read the absorbance at 540 nm within a short, consistent timeframe, as the color is unstable and fades over time.[7]
-
4. Data Analysis:
-
Prepare a standard curve by plotting the absorbance of the glyoxylic acid standards against their known concentrations.
-
Determine the concentration of glyoxylate in the samples from the standard curve.
-
Calculate the original concentration of this compound based on the stoichiometry of the reaction.
Troubleshooting Guides
Workflow for Method Selection and Enhancement
This diagram outlines the decision-making process for selecting and optimizing an this compound detection method based on sample concentration and available resources.
References
- 1. Allantoin in Human Urine Quantified by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. glpbio.com [glpbio.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 8. Screening method for the simultaneous determination of allantoin and uric acid from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. screening-method-for-the-simultaneous-determination-of-allantoin-and-uric-acid-from-dried-blood-spots - Ask this paper | Bohrium [bohrium.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in the quantitative analysis of allantoic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of allantoic acid, particularly concerning calibration curves.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the colorimetric quantification of this compound.
Issue 1: Poor Linearity of the Calibration Curve (Low R² value)
A low coefficient of determination (R²) indicates that the data points do not fall close to the fitted regression line, suggesting a non-linear relationship between concentration and absorbance.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Standard Preparation | - Ensure the this compound standard is fully dissolved. Sonication may be required. - Use a calibrated analytical balance and volumetric flasks for accurate weighing and dilution. - Prepare fresh standards for each assay, as this compound solutions can degrade. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. |
| Pipetting Errors | - Use calibrated pipettes and ensure proper technique to minimize volume inconsistencies. - For small volumes, use appropriately sized pipettes to maintain accuracy. |
| Suboptimal Wavelength | - Verify that the spectrophotometer is set to the correct wavelength for the chromophore being measured (typically around 520 nm for the phenylhydrazone derivative). |
| Reagent Degradation | - Prepare fresh phenylhydrazine and potassium ferricyanide solutions for each experiment, as they are unstable. - Store reagents as recommended by the manufacturer, protecting them from light and heat. |
| High Concentration Standards | - If the curve is flattening at higher concentrations, it may be due to detector saturation. The useful absorbance range for most spectrophotometers is 0.1 to 1.0[1]. Dilute the upper-end standards and re-run the assay. |
| Contamination | - Ensure all glassware and pipette tips are clean and free of contaminants that may interfere with the reaction. |
Troubleshooting Workflow for Poor Linearity:
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Allantoic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Allantoic acid, a key intermediate in purine metabolism, is a significant biomarker in various physiological and pathological processes. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, with a focus on the validation of an HPLC-MS/MS method alongside alternative techniques.
Comparison of Analytical Methods for this compound Analysis
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. While HPLC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, other methods like spectrophotometry, enzymatic assays, and capillary electrophoresis offer viable alternatives with their own distinct advantages and limitations.
| Parameter | HPLC-MS/MS | Spectrophotometry (Colorimetric) | Enzymatic Assay | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by mass-based detection and quantification. | Chemical reaction leading to a colored product, with absorbance proportional to concentration. | Enzymatic conversion of the analyte to a product that can be measured, often spectrophotometrically. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Selectivity | Very High | Moderate to Low | High | High |
| Sensitivity | Very High (pmol to fmol) | Low to Moderate (µmol to nmol) | High (nmol to pmol) | Moderate to High (µmol to pmol) |
| Throughput | High (with autosampler) | High | Moderate | Moderate to High |
| Matrix Effect | Can be significant, often requires internal standards. | High susceptibility to interference from sample matrix components. | Can be affected by enzyme inhibitors in the sample matrix. | Less susceptible to matrix effects than spectrophotometry. |
| Cost | High (instrumentation and maintenance) | Low | Moderate (cost of enzymes and reagents) | Moderate |
| Expertise | High | Low | Moderate | Moderate to High |
Experimental Protocols
HPLC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
a) Sample Preparation:
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹⁵N₂, ¹³C-allantoic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M-H]⁻ at m/z 175.0) to product ion (e.g., m/z 116.0).
-
Internal Standard: Appropriate precursor to product ion transition.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
d) Validation Parameters:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Range | 0.1 - 50 µM |
| LOD | ~0.05 µM |
| LOQ | ~0.1 µM |
| Precision (%RSD) | < 15% (intra- and inter-day) |
| Accuracy (%Recovery) | 85 - 115% |
Spectrophotometric (Colorimetric) Method
This method is based on the reaction of this compound with phenylhydrazine in an acidic medium to form a colored product.
a) Principle:
This compound is hydrolyzed to glyoxylic acid and urea under acidic conditions. The glyoxylic acid then reacts with phenylhydrazine to form a phenylhydrazone, which is oxidized to a red-colored product with an absorbance maximum around 520 nm.
b) Protocol:
-
To 1 mL of sample, add 1 mL of 0.5 M H₂SO₄.
-
Heat at 100°C for 10 minutes to hydrolyze this compound to glyoxylate.
-
Cool the sample and add 1 mL of 0.1% phenylhydrazine hydrochloride.
-
Incubate at room temperature for 15 minutes.
-
Add 1 mL of concentrated HCl and 1 mL of 0.1% potassium ferricyanide.
-
Mix and measure the absorbance at 520 nm after 10 minutes.
-
Quantify the concentration using a standard curve prepared with known concentrations of this compound.
c) Validation Parameters:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.98 |
| Range | 10 - 200 µM |
| LOD | ~5 µM |
| LOQ | ~10 µM |
| Precision (%RSD) | < 20% |
| Accuracy (%Recovery) | 80 - 120% |
Enzymatic Assay
This method utilizes the specific enzymatic conversion of this compound to a measurable product.
a) Principle:
Allantoate amidohydrolase catalyzes the hydrolysis of this compound to ureidoglycolate and ammonia. The ammonia produced can then be quantified using the glutamate dehydrogenase reaction, where the oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.
b) Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), α-ketoglutarate, NADH, and glutamate dehydrogenase.
-
Add the sample containing this compound to the reaction mixture.
-
Initiate the reaction by adding allantoate amidohydrolase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH consumption is proportional to the concentration of this compound in the sample.
c) Validation Parameters:
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Range | 1 - 100 µM |
| LOD | ~0.5 µM |
| LOQ | ~1 µM |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
Caption: Simplified signaling pathway of purine catabolism showing the position of this compound.
A Comparative Guide to Ureide Analysis: Cross-Validation of Colorimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ureides—allantoin and allantoic acid—is crucial for studies in nitrogen metabolism, particularly in plant sciences. This guide provides an objective comparison of two primary analytical techniques: traditional colorimetric assays and modern high-performance liquid chromatography (HPLC). The following sections detail the experimental protocols for each method, present a summary of their performance characteristics, and visually represent the analytical workflows.
Performance Characteristics: A Side-by-Side Comparison
The choice between colorimetric and chromatographic methods for ureide analysis often depends on factors such as required sensitivity, sample throughput, and available instrumentation. While colorimetric methods are cost-effective and straightforward, HPLC offers superior specificity and sensitivity.[1][2] The table below summarizes the key quantitative performance metrics for each method based on published data.
| Performance Metric | Colorimetric Method (Glyoxylate-based) | HPLC-UV Method (for Allantoin) |
| Principle | Ureides are hydrolyzed to glyoxylate, which reacts with phenylhydrazine to form a colored product measured spectrophotometrically.[1] | Separation of allantoin from other sample components on a C18 column followed by UV detection.[3] |
| Linearity Range | Dependent on the standard curve generated with sodium glyoxylate.[1] | 0.2 - 200 µg/mL[3] |
| Limit of Detection (LOD) | Not explicitly stated, dependent on spectrophotometer sensitivity. | 0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, dependent on spectrophotometer sensitivity. | 0.2 µg/mL[3] |
| Recovery | Not explicitly stated in the provided protocol. | 98.3 - 101.6%[4] |
| Precision (RSD) | Not explicitly stated in the provided protocol. | Repeatability: < 1.2%[3] |
| Specificity | Can be prone to interference from other compounds that form colored products under the assay conditions.[5] | High, as it separates the analyte of interest from interfering compounds.[3] |
Experimental Protocols
Detailed methodologies for both colorimetric and HPLC analysis are provided below. These protocols are based on established and validated methods from the scientific literature.
Colorimetric Method for Ureide Analysis
This protocol is adapted from the method described by Lescano et al. (2020) and involves the conversion of ureides to glyoxylate and subsequent colorimetric detection.[1]
1. Ureide Extraction from Plant Tissues:
-
Grind plant tissues to a fine powder.
-
Transfer the powder to a microcentrifuge tube.
-
Add 0.4 M potassium phosphate buffer (pH 7.0).
-
Boil the samples for 10 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
2. Alkaline/Acid Hydrolysis:
-
For each sample, prepare three reaction tubes (A, B, and C) to differentiate between basal glyoxylate, allantoate, and allantoin.[1]
-
Tube A (Basal Glyoxylate): Sample supernatant.
-
Tube B (Allantoate to Glyoxylate): Sample supernatant with acid hydrolysis.
-
Tube C (Allantoin to Glyoxylate): Sample supernatant with alkaline and acid hydrolysis.[1]
3. Spectrophotometric Measurement:
-
Add 3 mg/mL phenylhydrazine to each tube, vortex, and incubate for 5 minutes at room temperature.[1]
-
Add 37% HCl and mix by inversion.[1]
-
Add 16 mg/mL potassium ferricyanide and mix by inversion. A pink to red color should develop.[1]
-
Incubate for 10 minutes at room temperature.[1]
-
Measure the absorbance at 520 nm using a spectrophotometer.[1]
-
Calculate ureide concentration based on a standard curve prepared with sodium glyoxylate.[1]
HPLC Method for Allantoin Analysis
This protocol is based on the validated HPLC-UV method for allantoin quantification in plant material developed by Haghi et al. (2008).[3]
1. Sample Preparation:
-
Extract the plant material with an acetone-water mixture (e.g., 7:3 v/v).[6]
-
Filter the extract.
-
Dilute the extract with the mobile phase as needed to fall within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 column.[3]
-
Mobile Phase: Phosphate buffer solution (pH 3.0).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Temperature: Ambient.[3]
3. Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the allantoin peak based on the retention time of a standard.
-
Quantify the amount of allantoin by comparing the peak area with a calibration curve prepared from allantoin standards.[3]
Visualizing the Analytical Processes
The following diagrams illustrate the workflows for both the colorimetric and HPLC methods, as well as the chemical reaction central to the colorimetric assay.
References
- 1. Determination of Ureides Content in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolomics of Ureide-Producing and Amide-Producing Legumes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of ureide-producing and amide-producing legumes, focusing on the key differences in their nitrogen transport and metabolism. This information is crucial for understanding the physiological and biochemical distinctions that influence their growth, stress response, and potential applications in agriculture and drug development.
Introduction: Two Distinct Strategies for Nitrogen Transport
Legumes have a unique symbiotic relationship with nitrogen-fixing bacteria, allowing them to convert atmospheric nitrogen into ammonia.[1] However, the form in which this fixed nitrogen is transported from the root nodules to the shoots divides these plants into two major groups: ureide-producers and amide-producers.
-
Ureide-producing legumes , such as soybean (Glycine max) and common bean (Phaseolus vulgaris), are typically of tropical origin. They transport nitrogen primarily in the form of ureides , namely allantoin and allantoic acid.[2]
-
Amide-producing legumes , including pea (Pisum sativum) and alfalfa (Medicago sativa), are generally found in temperate regions and utilize amides , mainly asparagine and glutamine, for nitrogen translocation.[2]
These distinct metabolic strategies have profound implications for the plant's carbon and nitrogen economy, stress tolerance, and overall physiology.
Comparative Metabolite Data
The following table summarizes the comparative activity of key enzymes involved in ureide synthesis in the root nodules of soybean (a ureide-producer) and pea (an amide-producer). This enzymatic difference is a primary driver of the distinct metabolic profiles of their xylem sap.
| Enzyme | Soybean (Ureide-Producer) Specific Activity (nmol/min/mg protein) | Pea (Amide-Producer) Specific Activity (nmol/min/mg protein) | Fold Difference (Soybean/Pea) | Reference |
| Uricase | 5.0 | 0.2 | 25 | [3] |
| 5'-Nucleotidase | 10.0 | 0.2 | 50 | [3] |
| Purine Nucleosidase | 2.5 | 2.5 | 1 | [3] |
| Xanthine Dehydrogenase | 1.0 | 1.0 | 1 | [3] |
| Allantoinase | 20.0 | 20.0 | 1 | [3] |
Note: The significantly higher activity of uricase and 5'-nucleotidase in soybean nodules is indicative of the high flux through the ureide synthesis pathway.[3]
The table below provides a general comparison of the major nitrogenous compounds found in the xylem sap of ureide- and amide-producing legumes, based on multiple sources.
| Metabolite Class | Ureide-Producing Legumes (e.g., Soybean) | Amide-Producing Legumes (e.g., Pea) |
| Primary N Transport | Ureides (Allantoin, this compound) | Amides (Asparagine, Glutamine) |
| Relative Abundance | Ureides can constitute 60-90% of total xylem nitrogen. | Amides are the predominant nitrogenous compounds. |
| Other Amino Acids | Lower concentrations of various amino acids. | A more diverse profile of other amino acids may be present. |
| Organic Acids | Malate is a significant component. | Malate and other organic acids are present. |
Experimental Protocols
Metabolite Extraction from Legume Nodules
This protocol outlines a general method for the extraction of metabolites from legume root nodules for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Harvesting and Quenching:
-
Excise root nodules from the plant and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Homogenization:
-
Grind the frozen nodules to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a pre-chilled tube.
-
Add a cold extraction solvent. A common choice is a mixture of methanol, chloroform, and water (e.g., in a 2.5:1:1 v/v/v ratio) to separate polar and non-polar metabolites.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10-15 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Three layers will form: an upper polar (methanol/water) phase containing primary metabolites, a lower non-polar (chloroform) phase with lipids, and a central protein pellet.
-
-
Sample Collection:
-
Carefully collect the upper polar phase for GC-MS or LC-MS analysis of primary metabolites.
-
The lower non-polar phase can be collected for lipidomic analysis.
-
-
Drying and Derivatization (for GC-MS):
-
Dry the collected polar phase completely using a vacuum concentrator.
-
Derivatize the dried extract to make the metabolites volatile. A common method is a two-step process:
-
Methoximation: Add methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
-
Analysis:
-
The derivatized sample is then ready for injection into the GC-MS system.
-
For LC-MS, the polar phase can often be analyzed directly after appropriate dilution.
-
Xylem Sap Collection
This protocol describes the collection of xylem sap from legumes for metabolomic analysis. The root pressure method is suitable for well-watered plants.
-
Plant Preparation:
-
Ensure the plant is well-watered for several hours before sap collection to maximize root pressure.
-
-
Excision:
-
Using a sharp, clean razor blade, carefully cut the stem of the plant about 2-3 cm above the soil level.
-
-
Sap Collection:
-
Blot the cut surface gently with a lint-free tissue to remove any cellular debris.
-
A droplet of xylem sap will begin to exude from the cut surface due to root pressure.
-
Collect the sap using a micropipette.
-
Immediately transfer the collected sap to a microcentrifuge tube kept on ice to prevent enzymatic degradation.
-
-
Storage:
-
For immediate analysis, keep the sap on ice.
-
For long-term storage, freeze the sap at -80°C.
-
Signaling Pathways and Experimental Workflows
Nitrogen Fixation and Transport Pathways
The following diagrams illustrate the generalized metabolic pathways for nitrogen fixation and its transport in ureide- and amide-producing legumes.
Caption: Ureide biosynthesis pathway in root nodules.
Caption: Amide biosynthesis pathway in root nodules.
Feedback Inhibition of Nitrogen Fixation
High levels of nitrogenous compounds in the plant can lead to a feedback inhibition of nitrogen fixation in the root nodules. This is a crucial regulatory mechanism to balance the plant's nitrogen supply and demand.
Caption: Feedback inhibition of nitrogen fixation.
Experimental Workflow for Comparative Metabolomics
The following diagram outlines a typical workflow for a comparative metabolomics study of ureide- and amide-producing legumes.
Caption: Comparative metabolomics workflow.
References
- 1. Integrated Proteomics and Metabolomics Analysis of Nitrogen System Regulation on Soybean Plant Nodulation and Nitrogen Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein and metabolite composition of xylem sap from field-grown soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes of Ureide Synthesis in Pea and Soybean - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purine Degradation Pathway to Allantoic Acid: A Comparative Guide to Isotopic Labeling Techniques
For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount. This guide provides an objective comparison of isotopic labeling techniques to validate and quantify the purine degradation pathway, culminating in the production of allantoic acid. We present supporting experimental data, detailed protocols, and visual representations to facilitate a comprehensive understanding of these powerful methodologies.
The degradation of purine nucleotides is a fundamental metabolic process that, in many organisms, proceeds through uric acid to allantoin and subsequently to this compound.[1][2] Validating and quantifying the flux through this pathway is crucial for studying metabolic diseases, drug metabolism, and nitrogen homeostasis. Isotopic labeling, a technique that introduces atoms with a different mass into molecules, allows researchers to trace the fate of these molecules through metabolic reactions.[3][4] This guide compares common isotopic labeling strategies for elucidating the purine degradation pathway.
Comparative Analysis of Isotopic Tracers
The choice of isotopic tracer is a critical step in designing experiments to probe the purine degradation pathway. The ideal tracer should be efficiently incorporated into the pathway and its labeled products should be readily detectable by analytical methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] Below is a comparison of commonly used isotopic labels.
| Isotopic Tracer | Labeled Precursor(s) | Key Insights | Advantages | Limitations |
| ¹³C | [U-¹³C]-Glucose, [¹³C]-Glycine, [¹³C]-Formate | Traces the carbon backbone of purine rings and their degradation products.[3][5] Allows for metabolic flux analysis to quantify pathway activity.[6] | Provides detailed information on carbon flow and pathway dynamics. Versatile, as glucose enters central carbon metabolism. | Can be complex to interpret due to carbon scrambling in central metabolism. Requires sophisticated analytical techniques. |
| ¹⁵N | [¹⁵N]-Glutamine, [¹⁵N]-Glycine, [¹⁵N₅]-Adenine | Tracks the incorporation of nitrogen atoms into the purine ring and their subsequent fate.[7][8] | Directly traces the defining element of purines. Less prone to scrambling than carbon. | May not provide as much information about the carbon skeleton rearrangements. |
| ¹⁴C | [¹⁴C]-Formate, [¹⁴C]-Glycine, [¹⁴C]-Hypoxanthine | Historically used for tracing purine metabolism.[9][10] | Highly sensitive detection methods (scintillation counting). | Radioactive, requiring specialized handling and disposal procedures. Provides less detailed structural information compared to MS or NMR. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are summarized protocols for key experiments in tracing the purine degradation pathway.
Protocol 1: ¹³C Labeling using [U-¹³C]-Glucose in Cell Culture
This protocol is designed to trace the carbon flow from glucose into the purine degradation pathway in a mammalian cell line.
1. Cell Culture and Adaptation:
- Culture cells in standard medium to the desired confluence.
- For steady-state analysis, adapt cells to a medium containing unlabeled glucose for at least 24-48 hours.[3]
2. Isotopic Labeling:
- Replace the standard medium with a medium containing [U-¹³C]-glucose as the sole glucose source.
- Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites.
3. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
- Incubate at -80°C for 15 minutes to precipitate proteins.[3]
- Centrifuge and collect the supernatant containing the metabolites.
4. Sample Analysis:
- Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the mass isotopologues of purine degradation intermediates (e.g., uric acid, allantoin, this compound).[6]
5. Data Analysis:
- Determine the fractional enrichment of ¹³C in each metabolite at each time point.
- Use this data for metabolic flux analysis to calculate the rate of purine degradation.[6]
Protocol 2: ¹⁵N Labeling using [¹⁵N]-Glutamine in an Animal Model
This protocol outlines an in vivo experiment to trace nitrogen from glutamine into the purine degradation pathway.
1. Animal Acclimation and Diet:
- Acclimate animals (e.g., rats) to the experimental conditions and provide a standard diet.
2. Isotope Administration:
- Administer [¹⁵N]-glutamine to the animals, for example, through intraperitoneal injection or by incorporating it into their diet.[7]
3. Sample Collection:
- At specified time points, collect biological samples such as liver tissue and blood serum.[9][11] Urine can also be collected to analyze excreted end products.[10]
4. Metabolite Extraction:
- Homogenize tissue samples in an appropriate buffer and extract metabolites using a suitable solvent precipitation method.
- Process blood samples to separate serum.
5. Sample Analysis:
- Analyze the extracted metabolites and serum samples by LC-MS/MS to measure the incorporation of ¹⁵N into uric acid and allantoin.[12]
6. Data Analysis:
- Calculate the specific radioactivity or isotopic enrichment of the target metabolites to determine the contribution of glutamine nitrogen to the purine degradation pathway.[11]
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical route and the experimental process, the following diagrams were generated using Graphviz.
Caption: The purine degradation pathway from AMP and GMP to this compound.
Caption: A generalized workflow for isotopic labeling experiments.
Conclusion
Isotopic labeling is an indispensable tool for validating and quantifying metabolic pathways like purine degradation. The choice between ¹³C, ¹⁵N, and ¹⁴C tracers depends on the specific research question, available instrumentation, and safety considerations. By following detailed experimental protocols and leveraging powerful analytical techniques, researchers can gain deep insights into the dynamics of purine metabolism, which is crucial for advancing our understanding of health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the Complete Uric Acid Degradation Pathway in the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment | MDPI [mdpi.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine nucleotide catabolism in rat liver: labelling of uric acid and allantoin after administration of various labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labelling of uric acid and allantoin in different purine organs and urine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine nucleotide catabolism in rat liver: labelling of uric acid and allantoin after treatment with oxonic acid and allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Correlating allantoic acid levels with nitrogen fixation rates in different soybean cultivars.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the correlation between allantoic acid levels and nitrogen fixation rates in various soybean (Glycine max L.) cultivars. The data presented is compiled from several research studies and is intended to assist researchers in selecting appropriate cultivars for studies related to nitrogen metabolism and symbiotic efficiency.
Introduction
In tropical and subtropical legumes like soybean, the products of symbiotic nitrogen fixation are primarily transported from the nodules to the shoots in the form of ureides, namely allantoin and this compound.[1] The concentration of these ureides in the xylem sap and plant tissues is widely considered a reliable indicator of the nitrogen fixation activity occurring in the root nodules.[1] This guide explores the quantitative relationship between this compound levels and nitrogen fixation rates across different soybean cultivars, providing valuable insights for agricultural and biotechnological research.
Comparative Data of Soybean Cultivars
The following table summarizes the performance of different soybean cultivars concerning ureide concentration and nitrogen fixation, particularly under conditions of water stress. The data highlights the genotypic variations in response to environmental challenges.
| Cultivar | Condition | Petiole Ureide Concentration | Nitrogen Fixation Performance | Reference |
| Jackson | Mild Water Deficit | Lower than Hutcheson | Tolerant | [2] |
| Severe Water Deficit | Lower than Biloxi | Tolerant | [2] | |
| Water Deficit | Maintained lower leaf ureide concentrations than KS4895 | Drought-tolerant | [3] | |
| Hutcheson | Mild Water Deficit | Higher than Jackson | Less tolerant than Jackson | [2] |
| Biloxi | Severe Water Deficit | Higher than Jackson | Less tolerant than Jackson | [2] |
| BRS 317 | 10-day Drought | Not specified, but stood out for tolerance | Tolerant, no significant reduction in grain mass | [4] |
| 22-day Drought | Not specified, but stood out for tolerance | Tolerant | [4] | |
| R02-1325 | 10-day Drought | 72% increase in nodule ureides, 90% increase in petiole ureides | 35% reduction in grain mass | [4] |
| R01-416F | 10-day Drought | 72% increase in nodule ureides, 90% increase in petiole ureides | 35% reduction in grain mass | [4] |
| R01-581F | 10-day Drought | Not specified, but stood out for tolerance | Tolerant, no significant reduction in grain mass | [4] |
| Bragg | Varying Nitrate Levels | Inversely correlated with nitrate levels | Inversely correlated with nitrate levels | [5] |
| K466, K468 | Field Conditions | Highly correlated with %N from fixation | Reported tolerance to nitrate suppression | [6] |
| nts1007, nts1116 | Field Conditions | Highly correlated with %N from fixation | Reported tolerance to nitrate suppression | [6] |
| Davis | Field Conditions | Highly correlated with %N from fixation | Reported tolerance to nitrate suppression | [6] |
Experimental Protocols
Measurement of Nitrogen Fixation: Acetylene Reduction Assay (ARA)
The acetylene reduction assay is a widely used method to estimate nitrogenase activity, which is the enzyme responsible for nitrogen fixation.[7]
Principle: The nitrogenase enzyme can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified using gas chromatography. The rate of ethylene production is proportional to the nitrogenase activity.
Protocol:
-
Sample Collection: Excavate the root system of the soybean plant, ensuring the nodules remain attached and intact.
-
Incubation: Place the nodulated roots in an airtight container of a known volume.
-
Acetylene Injection: Inject a known volume of acetylene into the container, typically to achieve a 10% concentration.
-
Incubation Period: Incubate the samples for a defined period, for example, 30 to 60 minutes.
-
Gas Sampling: After incubation, withdraw a gas sample from the container using a gas-tight syringe.
-
Gas Chromatography: Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N) to separate and quantify the ethylene produced.
-
Calculation: Calculate the rate of ethylene production per unit of nodule mass per unit of time.
Measurement of this compound: Colorimetric Method
The concentration of ureides (allantoin and this compound) in plant tissues or xylem sap can be determined using a colorimetric method.
Principle: This method is based on the Rimini-Schryver reaction, where ureides react with phenylhydrazine in the presence of acid and an oxidizing agent to form a colored product, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation:
-
Xylem Sap: Collect xylem sap by decapitating the plant and applying gentle pressure to the root system.
-
Tissue Extraction: Homogenize fresh or dried plant tissue (e.g., stems, petioles) in hot water or a suitable buffer. Centrifuge the homogenate and collect the supernatant.
-
-
Alkaline Hydrolysis: Treat the sample with sodium hydroxide and heat in a boiling water bath to convert allantoin to this compound.
-
Acid Hydrolysis: Add acid to the sample and heat to hydrolyze this compound to urea and glyoxylic acid.
-
Color Development: Add phenylhydrazine hydrochloride solution, followed by an oxidizing agent like potassium ferricyanide, to develop the color.
-
Spectrophotometry: Measure the absorbance of the solution at a specific wavelength, typically around 520-535 nm.
-
Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of allantoin or this compound.
Visualizations
Ureide Biosynthesis Pathway in Soybean Nodules
The following diagram illustrates the key steps in the synthesis of this compound from fixed nitrogen in the root nodules of soybean.
Caption: Ureide biosynthesis pathway in soybean nodules.
Experimental Workflow for Correlating this compound and Nitrogen Fixation
This diagram outlines the general workflow for conducting experiments to correlate this compound levels with nitrogen fixation rates in soybean.
Caption: Experimental workflow for correlation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of N2 Fixation in Soybean Is Associated with Elevated Ureides and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agraria.pro.br [agraria.pro.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fnca.mext.go.jp [fnca.mext.go.jp]
A Comparative Guide to Allantoic Acid Metabolism in Symbiotic and Non-Symbiotic Nitrogen Fixation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allantoic acid metabolism in the context of symbiotic and non-symbiotic nitrogen fixation. We delve into the distinct roles, enzymatic pathways, quantitative differences, and regulatory mechanisms of this compound metabolism in these two fundamental biological processes. This information is crucial for researchers in plant biology, microbiology, and drug development seeking to understand and potentially manipulate nitrogen metabolism.
Introduction: The Central Role of this compound in Nitrogen Metabolism
This compound, a ureide, is a key intermediate in the catabolism of purines. In the realm of nitrogen fixation, its metabolic pathway diverges significantly between organisms that form symbiotic relationships with plants and those that fix nitrogen non-symbiotically.
In symbiotic nitrogen fixation , particularly in tropical legumes such as soybean, cowpea, and pigeon pea, this compound and the related compound allantoin serve as the primary molecules for transporting newly fixed nitrogen from the root nodules to the shoots.[1][2][3] This specialized pathway allows for the efficient delivery of a nitrogen-rich compound to support plant growth.[4][5]
In contrast, for non-symbiotic nitrogen-fixing microorganisms like Azotobacter and Pseudomonas, the metabolism of this compound is primarily a part of a nitrogen scavenging and recycling pathway.[6][7] These organisms utilize purines from their environment as a nitrogen source, breaking them down through a series of enzymatic steps in which this compound is a key intermediate.
This guide will explore these contrasting metabolic strategies in detail, providing quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways.
Comparative Analysis of this compound Metabolism
The metabolism of this compound in these two systems can be compared across several key aspects: the overall pathway, the kinetics of key enzymes, the concentration of metabolites, and the regulatory mechanisms.
Metabolic Pathways
In symbiotic nitrogen fixation in ureide-producing legumes, the pathway is geared towards the synthesis and transport of ureides. In non-symbiotic nitrogen fixation, the pathway is primarily catabolic for nitrogen acquisition.
-
Symbiotic Nitrogen Fixation (Ureide-Producing Legumes): The process begins in the root nodules, where atmospheric nitrogen is reduced to ammonia by the bacterial symbiont. This ammonia is then assimilated into purines through de novo synthesis.[2][8] The purines are subsequently oxidized to uric acid, which is then converted to allantoin and finally to this compound.[9] This entire process is intricately compartmentalized between the infected and uninfected cells of the nodule.[1][2][3] The this compound is then loaded into the xylem for transport to the aerial parts of the plant.[4][5]
-
Non-Symbiotic Nitrogen Fixation: Free-living nitrogen-fixing bacteria can utilize external purines as a nitrogen source. The catabolic pathway involves the breakdown of these purines to uric acid, which is then sequentially degraded to allantoin, this compound, ureidoglycolate, and finally to glyoxylate and ammonia.[6][10][11] This ammonia can then be assimilated by the cell.
Quantitative Data Comparison
The following tables summarize the available quantitative data for key enzymes and metabolites in both symbiotic and non-symbiotic systems.
Table 1: Comparison of Enzyme Kinetic Parameters
| Enzyme | Organism/Tissue | Symbiotic/Non-Symbiotic | K_m_ | V_max_ |
| Allantoinase | Glycine max (Soybean) Root Nodules | Symbiotic | 24.4 mM (for allantoin) | Not Reported |
| Pseudomonas aeruginosa | Non-Symbiotic | 5 mM (for (S+)-allantoin) | 1000 µmol/mg protein/min | |
| Escherichia coli | Non-Symbiotic | 7.3 mM (for allantoin) | 466 U/mg protein | |
| Allantoate Amidohydrolase | Glycine max (Soybean) | Symbiotic | 80.9 µM (for allantoate) | Not Reported |
| Bacterial Ortholog | Non-Symbiotic | Not Reported | 218 U/mg⁻¹ |
Table 2: Comparison of Metabolite Concentrations
| Metabolite | Organism/Tissue | Symbiotic/Non-Symbiotic | Concentration |
| Ureides (Allantoin + this compound) | Glycine max (Soybean) Xylem Sap | Symbiotic | 60-75% of total soluble nitrogen |
| Phaseolus vulgaris Xylem Sap (N₂-fixing) | Symbiotic | ~1.5 - 2.5 mM | |
| Allantoin | Azotobacter vinelandii (intracellular) | Non-Symbiotic | Data not available |
| This compound | Pseudomonas aeruginosa Culture | Non-Symbiotic | Data not available |
Signaling Pathways and Regulation
The regulation of this compound metabolism reflects its different physiological roles in the two systems.
Symbiotic Nitrogen Fixation
In ureide-producing legumes, the synthesis of ureides is tightly linked to the rate of nitrogen fixation. The expression of genes involved in purine biosynthesis and uricase is upregulated in nodules.[3] There is also evidence for feedback inhibition of nitrogen fixation by high concentrations of ureides in the shoots, suggesting a systemic regulatory loop.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional profiling of nitrogen fixation in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. An enzyme cycling method for measurement of allantoin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Functional Characterization of Allantoinase Genes from Arabidopsis and a Nonureide-Type Legume Black Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Azotobacter vinelandii N2 fixation increases in co-culture with the PGPR Bacillus subtilis in a nitrogen concentration-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allantoic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of allantoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE).
Hazard Classifications:
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Category 3)[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust mask is recommended.
Quantitative Data
| Property | Value |
| CAS Number | 99-16-1 |
| Molecular Formula | C4H8N4O4[1] |
| Molecular Weight | 176.13 g/mol [1] |
| Acute Toxicity | Not reviewed[2] |
| Carcinogenicity | Not identified as a carcinogen by IARC or ACGIH[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations[1]. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.
Step 1: Personal Protective Equipment (PPE) and Preparation
-
Before handling this compound, ensure you are wearing the appropriate PPE as listed above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1].
-
Have an emergency spill kit readily available.
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, paper towels), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.
Step 3: Neutralization (if applicable and approved by EHS)
-
For small quantities of acidic waste, neutralization may be a viable pre-treatment step. This should only be performed by trained personnel.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to an aqueous solution of this compound until the pH is neutral (pH 7).
-
Monitor the reaction, as it may generate heat or gas.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated[1].
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS office[3].
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill to prevent it from spreading or entering drains[1][4].
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Dispose of the contaminated materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Allantoic acid
Essential Safety and Handling Guide for Allantoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
This compound is classified with the following hazards:
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Respiratory Irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
Eye and Face Protection:
-
Safety Glasses with Side Shields: As a minimum requirement to protect against splashes and airborne particles.
-
Chemical Safety Goggles: To be worn when there is a higher risk of splashing.
-
Face Shield: In addition to safety goggles, a face shield is required when handling large quantities or when there is a significant risk of splashing.
Skin and Body Protection:
-
Laboratory Coat: A standard lab coat should be worn to protect clothing and skin from incidental contact.
-
Chemical-Resistant Gloves: Nitrile or latex gloves are suitable for handling this compound.[2] Always inspect gloves for any signs of degradation or puncture before use.
-
Closed-Toe Shoes: These are required to protect the feet from spills and falling objects.[2]
Respiratory Protection:
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Dust Mask/Respirator: In situations where a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved dust mask or respirator should be used.[3]
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, is well-ventilated.[1]
-
Assemble all necessary PPE: Put on all required personal protective equipment as outlined above.
-
Prepare a clean workspace: Ensure the work area is free of clutter and any incompatible materials.
-
Locate emergency equipment: Be aware of the location of the nearest eyewash station, safety shower, and fire extinguisher.
Handling Procedure:
-
Weighing and Transferring:
-
Perform all weighing and transferring of this compound powder inside a chemical fume hood to minimize dust exposure.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.
-
-
Preparing Solutions:
-
When dissolving this compound, add the powder slowly to the solvent to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: If inhaled, move the person into fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]
Disposal Plan for this compound Waste
This compound and its containers must be disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled container for hazardous chemical waste. Do not pour down the drain.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the chemical waste.
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
